molecular formula C15H22O2 B1157887 1,3,5-Cadinatriene-3,8-diol

1,3,5-Cadinatriene-3,8-diol

Cat. No.: B1157887
M. Wt: 234.33 g/mol
InChI Key: RKVZRTDMSVXBGL-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol is a tetrahydronaphthalene derivative of significant interest in natural product and phytochemical research. This compound belongs to a class of molecules known for their diverse biological activities and is a subject of study in the exploration of plant-based bioactive compounds . Tetrahydronaphthalene derivatives are frequently investigated for their potential roles as anti-inflammatory agents, making them valuable scaffolds in pharmacological and therapeutic development . The mechanism of action for such compounds often involves interaction with key biological pathways, including the modulation of oxidative and antioxidant systems, which can influence cell division, membrane permeability, and overall physiological responses in target organisms . Researchers utilize this high-purity compound to study its specific effects and applications in various bioassay models. Its structural features make it a relevant candidate for advanced research in chemical ecology and the development of novel agrochemicals or pharmaceuticals derived from plant allelochemicals . This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research purposes and is not for diagnostic or therapeutic use in humans or animals. It must not be used as a food additive, cosmetic ingredient, or for any personal applications.

Properties

IUPAC Name

4,7-dimethyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,7-9,14-17H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVZRTDMSVXBGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C2=C1C=C(C(=C2)C)O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Cadinane-Type Sesquiterpenoids: Focus on 7-Hydroxycalamenene

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Comprehensive searches for the specific compound "1,3,5-Cadinatriene-3,8-diol" have revealed a significant lack of detailed scientific literature, including experimental protocols and defined signaling pathways. The compound is commercially available from some suppliers, with one listing the synonym "Calamenene-3,7-diol". However, publicly accessible research detailing its isolation, characterization, and biological activity is not available.

Therefore, to provide a valuable and factually accurate technical guide within the requested chemical class, this document will focus on a closely related and well-researched cadinane-type sesquiterpenoid: 7-Hydroxycalamenene (B1229534) . This compound shares the core cadinane (B1243036) skeleton and offers a basis for understanding the potential properties and activities of this class of natural products.

Introduction to 7-Hydroxycalamenene

7-Hydroxycalamenene is a bicyclic sesquiterpenoid belonging to the calamenene (B1145186) subgroup of the cadinane family. It is a naturally occurring phytochemical found in the essential oils of various plants. This compound has garnered interest from researchers due to its notable biological activities, including antioxidant and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of 7-hydroxycalamenene is characterized by a tetrahydronaphthalene core with an isopropyl group and two methyl groups. The hydroxyl group at the 7-position is a key functional group contributing to its biological activity.

Table 1: Chemical and Physical Properties of 7-Hydroxycalamenene

PropertyValueSource
Molecular Formula C₁₅H₂₂O[1]
Molecular Weight 218.34 g/mol [2]
Appearance Not specified in results
Solubility Soluble in organic solventsImplied by extraction methods
CAS Number Varies by isomer
Stereoisomers Exists as different stereoisomers, e.g., cis- and trans- forms[2]

Biological Activities and Potential Applications

7-Hydroxycalamenene has demonstrated a range of biological activities that suggest its potential for therapeutic applications.

Antimicrobial Activity

Essential oils rich in 7-hydroxycalamenene have shown significant antimicrobial effects against a variety of pathogenic microorganisms. Studies have reported its efficacy against:

  • Bacteria: Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[3]

  • Mycobacteria: Mycobacterium tuberculosis and Mycobacterium smegmatis.[3]

  • Fungi: Mucor circinelloides and Rhizopus oryzae.[3]

The minimum inhibitory concentrations (MICs) for these activities have been determined to be in the low microgram per milliliter range for some pathogens, indicating potent antimicrobial action.[3]

Antioxidant Activity

7-Hydroxycalamenene is a potent antioxidant.[3][4] Its ability to scavenge free radicals has been demonstrated in various in vitro and in vivo assays. This antioxidant capacity is believed to contribute to its protective effects against cellular damage induced by oxidative stress.[4]

Neuroprotective Effects

Research using the model organism Caenorhabditis elegans has indicated that 7-hydroxycalamenene can mitigate the toxicity associated with amyloid-β, a key pathological hallmark of Alzheimer's disease.[4] It was observed to delay the paralysis phenotype in transgenic C. elegans expressing amyloid-β, suggesting a potential neuroprotective role.[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and biological testing of 7-hydroxycalamenene are not fully elaborated in the available literature. However, a general methodology for its isolation from a natural source, such as the essential oil of Croton cajucara, can be outlined.

General Isolation Protocol for 7-Hydroxycalamenene from Essential Oil

This protocol is a generalized representation based on common phytochemical isolation techniques.

  • Extraction of Essential Oil: The essential oil is typically obtained from the plant material (e.g., leaves, heartwood) through hydrodistillation.

  • Chromatographic Separation:

    • Column Chromatography: The crude essential oil is subjected to silica (B1680970) gel column chromatography.

    • Elution: A gradient of organic solvents (e.g., hexane, ethyl acetate) is used to elute different fractions.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC: Fractions containing the compound of interest are further purified using preparative TLC to isolate the pure 7-hydroxycalamenene.[1]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which 7-hydroxycalamenene exerts its biological effects have not been fully elucidated in the reviewed literature. Further research is required to identify its specific cellular targets and downstream signaling cascades.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and initial biological screening of a natural product like 7-hydroxycalamenene.

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Activity Screening plant_material Collection of Plant Material (e.g., Croton cajucara leaves) drying Drying and Grinding plant_material->drying hydrodistillation Hydrodistillation drying->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Silica Gel Column Chromatography essential_oil->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection prep_tlc Preparative TLC fraction_collection->prep_tlc pure_compound Pure 7-Hydroxycalamenene prep_tlc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy antimicrobial_assay Antimicrobial Assays (MIC) pure_compound->antimicrobial_assay antioxidant_assay Antioxidant Assays (e.g., DPPH) pure_compound->antioxidant_assay neuroprotective_assay In vivo Neuroprotection Assay (e.g., C. elegans model) pure_compound->neuroprotective_assay structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

General workflow for natural product isolation and screening.

Conclusion

While specific data on "this compound" is scarce, the study of related cadinane-type sesquiterpenoids like 7-hydroxycalamenene provides valuable insights into this class of compounds. 7-Hydroxycalamenene has demonstrated significant antimicrobial, antioxidant, and potential neuroprotective activities, making it a compound of interest for further research and development in the pharmaceutical and nutraceutical industries. Future studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Unveiling the Natural Origins of p-Menthane-3,8-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Query Note: This technical guide addresses the natural sources, isolation, and analysis of p-Menthane-3,8-diol (PMD). Initial searches for "1,3,5-Cadinatriene-3,8-diol" did not yield significant information regarding its natural occurrence. It is highly probable that the intended compound of interest was p-Menthane-3,8-diol, a structurally related and extensively studied natural insect repellent. This document proceeds with a comprehensive overview of PMD.

Executive Summary

p-Menthane-3,8-diol (PMD) is a monoterpenoid diol recognized for its potent insect repellent properties, offering a naturally derived alternative to synthetic compounds like DEET.[1] While PMD is found in nature, its commercial availability is primarily the result of a semi-synthetic process that transforms its precursor, citronellal (B1669106), into the final active ingredient. This guide provides a detailed examination of the natural sources of PMD, the methodologies for its concentration and purification, and the analytical techniques used for its quantification.

Natural Occurrence and Primary Sources

The primary natural source of PMD is the essential oil of the lemon-scented gum tree, Corymbia citriodora (formerly Eucalyptus citriodora).[2] This tree is native to Australia but is now cultivated in many warm climates across the globe.

While PMD is naturally present in the leaves of C. citriodora, its concentration in the raw, unrefined essential oil is remarkably low, typically ranging from 1% to 2%.[2] The essential oil is, however, rich in citronellal, which can constitute between 72.87% and 98% of the oil's composition.[3][4] As the leaves of the tree age, a natural conversion of citronellal to PMD occurs.[3] However, this process is too slow and yields insufficient quantities for commercial production.[3]

Consequently, the vast majority of commercially available "natural" PMD is produced through the acid-catalyzed cyclization of citronellal extracted from C. citriodora essential oil.[5] The resulting product, often referred to as Oil of Lemon Eucalyptus (OLE) or by the trade name Citriodiol®, contains a significantly higher concentration of PMD, typically a minimum of 64% and up to 71%.[3] It is crucial to distinguish between the refined, PMD-rich OLE, which is registered as an effective insect repellent, and the unrefined essential oil of lemon eucalyptus, which is not and has lower efficacy.[3]

Quantitative Data on PMD and its Precursor

The following table summarizes the concentrations of PMD and its precursor, citronellal, in both unrefined and refined Corymbia citriodora essential oil.

Product Source Compound Concentration (%)
Unrefined Essential OilLeaves of Corymbia citriodorap-Menthane-3,8-diol (PMD)1 - 2%[2][3]
Unrefined Essential OilLeaves of Corymbia citriodoraCitronellal72.87 - 98%[3][4]
Refined Oil (OLE / Citriodiol®)Processed C. citriodora Oilp-Menthane-3,8-diol (PMD)Minimum 64%, up to 71%[3]

Experimental Protocols

Extraction of Essential Oil from Corymbia citriodora

While the search results focus more on the conversion of citronellal to PMD rather than the initial extraction of the essential oil, hydrodistillation is the standard method for obtaining essential oils from plant materials.

Synthesis of p-Menthane-3,8-diol from Corymbia citriodora Essential Oil

The conversion of citronellal to PMD is an acid-catalyzed intramolecular Prins reaction. The following protocol is a synthesis of methodologies reported in the literature.[4][6][7]

4.2.1 Materials and Reagents

  • Corymbia citriodora essential oil (high citronellal content)

  • Sulfuric acid (H₂SO₄), aqueous solution (0.25% w/w)[4]

  • Sodium bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • n-hexane

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Methanol (B129727) (for GC-MS analysis)

  • Standard laboratory glassware (two-necked flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

4.2.2 Procedure: Acid-Catalyzed Cyclization

  • Place a measured quantity of C. citriodora essential oil into a two-necked flask equipped with a condenser and a magnetic stirrer.

  • Add the 0.25% aqueous sulfuric acid solution. A ratio of 3:1 acid solution to essential oil by weight has been shown to be effective.[4]

  • Stir the biphasic mixture vigorously at a controlled temperature of 50°C for 5 to 11 hours. A 5-hour reaction time has been reported to achieve a 76.3% yield and 96.4% purity.[4][6] Longer reaction times of up to 11 hours can achieve a 97.9% conversion with 92.3% selectivity for PMD.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.

  • Wash the organic layer with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude PMD product.

4.2.3 Purification

  • Crystallization: The crude product can be dissolved in a minimal amount of a suitable solvent like n-heptane or n-hexane and cooled to a low temperature (-25°C to -50°C) for several hours (20-48 hours) to induce crystallization.[4][6] The crystallized PMD can then be collected by filtration.

  • Column Chromatography: For further purification and separation of cis and trans isomers, the crude product can be subjected to silica gel column chromatography using a mobile phase such as a 4:1 mixture of n-hexane and ethyl acetate.[4]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the qualitative and quantitative analysis of the components in essential oils and the synthesized PMD product.[8][9]

4.3.1 Instrumentation and Conditions (Example)

  • GC System: Agilent 6890 series or similar.[9]

  • Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar 5% phenylmethylpolysiloxane column.[4][9]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Injection: 1 µL of a diluted sample (e.g., in methanol or hexane) in split or splitless mode.[4][9]

  • Oven Temperature Program: An initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.[9]

  • MS Detector: Quadrupole mass spectrometer.[10]

  • Ionization: Electron Ionization (EI) at 70 eV.[11]

4.3.2 Quantification

Quantification of PMD is achieved by creating a calibration curve with known concentrations of a PMD standard.[4] The peak area of PMD in the sample chromatogram is then compared to the calibration curve to determine its concentration.

Visualizations

Experimental Workflow for PMD Production

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Analysis essential_oil Corymbia citriodora Essential Oil (High Citronellal) reaction_mixture Acid-Catalyzed Cyclization (H₂SO₄, 50°C, 5-11h) essential_oil->reaction_mixture neutralization Neutralization (NaHCO₃) reaction_mixture->neutralization extraction Solvent Extraction neutralization->extraction drying Drying (Na₂SO₄) extraction->drying crude_pmd Crude PMD drying->crude_pmd crystallization Crystallization (-25°C to -50°C) crude_pmd->crystallization Purification Option 1 column_chromatography Column Chromatography (Silica Gel) crude_pmd->column_chromatography Purification Option 2 pure_pmd Purified PMD (cis and trans isomers) crystallization->pure_pmd column_chromatography->pure_pmd gc_ms GC-MS Analysis pure_pmd->gc_ms quantification Quantification (vs. Standard) gc_ms->quantification result Concentration and Purity Data quantification->result

Caption: Workflow for the synthesis and analysis of p-Menthane-3,8-diol.

Proposed Mechanism of Action of PMD as an Insect Repellent

While the precise signaling cascade is a subject of ongoing research, the general mechanism involves the interaction of PMD with the olfactory system of insects.[1][12] PMD is believed to activate specific odorant receptors on the antennae of insects, leading to a disruption of their ability to detect host cues and resulting in avoidance behavior.[13]

signaling_pathway cluster_olfactory_system Insect Olfactory System cluster_host_cues Host Cues pmd p-Menthane-3,8-diol (PMD) odorant_receptor Odorant Receptor (e.g., OR136) on Olfactory Sensory Neuron pmd->odorant_receptor Binds to receptor_activation Receptor Activation and Signal Transduction odorant_receptor->receptor_activation neuronal_firing Altered Neuronal Firing Pattern receptor_activation->neuronal_firing cns Central Nervous System (CNS) neuronal_firing->cns Signal to host_detection Host Detection Disrupted neuronal_firing->host_detection Interferes with behavioral_response Avoidance Behavior cns->behavioral_response Initiates host_odor Host Odors (e.g., CO₂, Lactic Acid) host_odor->odorant_receptor Normal Binding

Caption: Proposed mechanism of PMD on insect olfactory signaling.

References

The Biosynthesis of 1,3,5-Cadinatriene-3,8-diol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,3,5-cadinatriene-3,8-diol (B14794062), a cadinane-type sesquiterpenoid found in plants. Sesquiterpenoids are a diverse class of natural products with significant applications in the pharmaceutical and agricultural industries. Understanding their biosynthesis is crucial for metabolic engineering and the development of novel production platforms. This document details the enzymatic steps from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final diol product, focusing on the key enzymes involved: (+)-δ-cadinene synthase and cytochrome P450 monooxygenases. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, plant biology, and metabolic engineering.

Introduction

Cadinane (B1243036) sesquiterpenoids are a large and structurally diverse group of bicyclic natural products characterized by the cadinane carbon skeleton. Many of these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The compound this compound is a representative of this class, featuring a cadinatriene core with hydroxyl groups at the C-3 and C-8 positions. The biosynthesis of this and other sesquiterpenoids in plants originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The formation of the characteristic cadinane skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases, followed by a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYPs), which contribute to the vast structural diversity of these molecules.[1][2][3] This guide will focus on the well-characterized pathway from Gossypium arboreum (tree cotton), which provides a model system for understanding cadinane biosynthesis.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Precursor, Farnesyl Pyrophosphate (FPP): FPP is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plastids. Both pathways converge to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are sequentially condensed to form geranyl pyrophosphate (GPP) and subsequently FPP.

  • Cyclization of FPP to (+)-δ-Cadinene: This is the first committed step in cadinane biosynthesis and is catalyzed by the enzyme (+)-δ-cadinene synthase.[4]

  • Hydroxylation of the Cadinene Skeleton: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases, decorate the (+)-δ-cadinene backbone to yield the final diol product. This involves an initial hydroxylation at the C-8 position, followed by a proposed hydroxylation at the C-3 position.[1]

Key Enzymes in the Pathway

(+)-δ-Cadinene synthase (DCS) is a sesquiterpene cyclase that catalyzes the complex cyclization of the linear FPP molecule into the bicyclic (+)-δ-cadinene.[4][5] In Gossypium arboreum, this enzyme is encoded by a gene family that can be divided into two subfamilies, cad1-A and cad1-C.[6][7] The expression of these genes is developmentally regulated and can be induced by pathogens, highlighting the role of cadinane sesquiterpenoids in plant defense.[6][7]

The catalytic mechanism of (+)-δ-cadinene synthase is intricate, involving the ionization of FPP to a farnesyl cation, followed by isomerization to nerolidyl diphosphate (B83284) (NPP). A subsequent ionization and a series of cyclizations and rearrangements, including a 1,3-hydride shift, lead to the formation of the cadinyl cation, which is then deprotonated to yield (+)-δ-cadinene.[5][8]

Following the formation of the cadinene skeleton, the first hydroxylation step is catalyzed by (+)-δ-cadinene-8-hydroxylase, a cytochrome P450 monooxygenase identified as CYP706B1 in Gossypium arboreum.[1] This enzyme specifically introduces a hydroxyl group at the C-8 position of (+)-δ-cadinene to produce 8-hydroxy-(+)-δ-cadinene. This enzyme plays a crucial role in the biosynthesis of gossypol, a well-known phytoalexin in cotton.[1]

The final step in the biosynthesis of this compound is the hydroxylation of the C-3 position of a cadinatriene intermediate. While the specific enzyme for this reaction has not been definitively characterized, it is highly probable that another cytochrome P450 monooxygenase is responsible for this transformation. For the purpose of this guide, we will refer to this putative enzyme as "1,3,5-Cadinatriene-3-hydroxylase." The substrate for this enzyme is likely a cadinatriene intermediate derived from 8-hydroxy-(+)-δ-cadinene.

Quantitative Data

Quantitative kinetic data for the enzymes in the this compound biosynthetic pathway are essential for understanding the efficiency and regulation of the pathway. The following table summarizes the available kinetic parameters.

EnzymeSubstrateK_m_V_max_Optimal pHOptimal Temperature (°C)Source
(+)-δ-Cadinene SynthaseFarnesyl Pyrophosphate----Data not available in the provided search results
(+)-δ-Cadinene-8-hydroxylase (CYP706B1)(+)-δ-CadineneOG had little effect on K_m_Slightly stimulated by OG--[1]

Note: Detailed kinetic parameters for (+)-δ-cadinene synthase were not found in the provided search results. The kinetic data for CYP706B1 is qualitative, indicating that the non-ionic detergent n-octyl-β-D-glucoside (OG) has a minor effect on its K_m_ and V_max_.[1]

Experimental Protocols

This section provides an overview of the methodologies used to study the enzymes involved in the biosynthesis of this compound.

Cloning and Expression of Biosynthetic Genes
  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from plant tissues known to produce cadinane sesquiterpenoids (e.g., elicitor-treated Gossypium arboreum stems).[6] First-strand cDNA is synthesized using reverse transcriptase.

  • Gene Amplification: Full-length cDNAs of the target genes (e.g., (+)-δ-cadinene synthase, CYP706B1) are amplified by PCR using gene-specific primers.

  • Heterologous Expression: The amplified cDNAs are cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast). The recombinant plasmids are then transformed into a suitable host organism for protein production. Yeast is often the preferred host for expressing plant cytochrome P450 enzymes as it is a eukaryotic system with the necessary membrane infrastructure.[1]

Enzyme Assays
  • Enzyme Preparation: The recombinant enzyme is purified from the cell lysate of the expression host using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Reaction Mixture: The assay mixture typically contains the purified enzyme, the substrate farnesyl pyrophosphate (FPP), and a buffer with the required cofactors (e.g., Mg²⁺).

  • Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane). The extracted sesquiterpenes are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Enzyme Preparation: For cytochrome P450 enzymes, microsomes are typically isolated from the heterologous expression host (e.g., yeast).[1]

  • Reaction Mixture: The assay mixture contains the microsomal fraction containing the CYP, the substrate (e.g., (+)-δ-cadinene), a buffer, and a source of reducing equivalents, typically NADPH and a cytochrome P450 reductase.

  • Product Extraction and Analysis: The hydroxylated products are extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The products are then analyzed and identified by GC-MS and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_precursor Precursor Biosynthesis cluster_cadinene Cadinane Skeleton Formation cluster_hydroxylation Hydroxylation Steps IPP Isopentenyl Pyrophosphate GPP Geranyl Pyrophosphate IPP->GPP DMAPP Dimethylallyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP Cadinene (+)-δ-Cadinene FPP->Cadinene (+)-δ-Cadinene Synthase HydroxyCadinene 8-hydroxy-(+)-δ-cadinene Cadinene->HydroxyCadinene (+)-δ-Cadinene-8-hydroxylase (CYP706B1) CadinatrieneDiol This compound HydroxyCadinene->CadinatrieneDiol Putative 1,3,5-Cadinatriene-3-hydroxylase (CYP450)

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Start Identify Candidate Gene Cloning Gene Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification or Microsome Isolation Expression->Purification Assay Enzyme Assay with Substrate Purification->Assay Analysis Product Analysis (GC-MS / LC-MS) Assay->Analysis Kinetics Kinetic Parameter Determination Analysis->Kinetics

Caption: General experimental workflow for the characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound in plants is a multi-step process involving a dedicated sesquiterpene synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases. While the initial cyclization and the C-8 hydroxylation steps are well-documented in Gossypium arboreum, the enzyme responsible for the final C-3 hydroxylation remains to be definitively identified. Future research should focus on the discovery and characterization of this missing enzymatic link. A complete understanding of the pathway will enable the heterologous production of this compound and other valuable cadinane sesquiterpenoids in microbial hosts, providing a sustainable and scalable alternative to their extraction from plant sources. Furthermore, elucidating the regulatory mechanisms governing the expression of these biosynthetic genes will offer opportunities for enhancing their production in their native plant hosts.

References

Stereoisomers of Cadinane Sesquiterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Stereochemistry, Biological Activity, and Experimental Protocols of 1,3,5-Cadinatriene-3,8-diol and Related Cadinane (B1243036) Diols for Researchers, Scientists, and Drug Development Professionals.

The cadinane sesquiterpenoids, a diverse class of C15 isoprenoids, are characterized by a bicyclic carbon skeleton and are found in a wide variety of plants and fungi. Within this family, cadinane diols have garnered significant interest in the scientific community due to their potential as therapeutic agents. This technical guide focuses on the stereoisomers of this compound, a representative member of this class, and its closely related analogues. It provides a comprehensive overview of their chemical diversity, biological activities, and the experimental methodologies used for their study.

Chemical Structure and Stereoisomerism

This compound, also known by its systematic name (1S,2R,4S)-1,2,3,4-Tetrahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenediol, possesses a molecular formula of C₁₅H₂₂O₂. The cadinane framework contains multiple chiral centers, leading to a rich diversity of stereoisomers. The specific spatial arrangement of the substituents at these stereocenters is crucial in determining the molecule's biological activity and its interactions with pharmacological targets.

The absolute configuration of these stereoisomers is typically determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by single-crystal X-ray diffraction and electronic circular dichroism (ECD) calculations.

Quantitative Biological Activity of Cadinane Sesquiterpenoid Diols

While specific quantitative data for all stereoisomers of this compound are not extensively documented in publicly available literature, studies on related cadinane diols have revealed a range of biological activities. These activities are often stereochemistry-dependent, highlighting the importance of isolating and characterizing individual stereoisomers.

For instance, certain cadinane sesquiterpenoids have been identified as inhibitors of glutamic oxaloacetate transaminase 1 (GOT1), an enzyme implicated in pancreatic cancer.[1][2] The inhibitory effects of these compounds are quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Inhibitory Effects of Selected Cadinane Sesquiterpenoids on GOT1 and Cytotoxicity against Pancreatic Ductal Adenocarcinoma (PDAC) Cells.[1]

CompoundGOT1 IC₅₀ (µM)PDAC Cell Line IC₅₀ (µM)
Amorphaene A20.0 ± 2.113.1 ± 1.5
Amorphaene E22.5 ± 2.518.9 ± 2.0
Amorphaene H26.2 ± 2.728.6 ± 2.9
Amorphaene M21.3 ± 2.315.4 ± 1.7
Known Compound 1625.1 ± 2.420.7 ± 2.2

Experimental Protocols

The isolation, purification, and structural elucidation of cadinane sesquiterpenoid diols from natural sources involve a series of meticulous experimental procedures.

Isolation and Purification

A common workflow for isolating these compounds from plant or fungal material is outlined below.

experimental_workflow raw_material Dried and Ground Natural Source extraction Solvent Extraction (e.g., Methanol) raw_material->extraction partition Solvent-Solvent Partitioning extraction->partition chromatography Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Isolated Cadinane Diol hplc->pure_compound

Figure 1: General workflow for the isolation of cadinane diols.

Protocol for Isolation from Essential Oils:

  • Extraction: The essential oil is typically obtained from the plant material (e.g., roots) through methods like hydrodistillation.

  • Chromatography: The crude essential oil is then subjected to flash column chromatography on a silica gel column.[3]

  • Elution: A gradient of solvents, such as n-hexane and ethyl acetate, is used to elute the different components of the oil.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Further Purification: Fractions containing the desired cadinane diols are combined and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to isolate individual stereoisomers.

Structure Elucidation

Once a pure compound is isolated, its chemical structure and stereochemistry are determined.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_stereochemistry Stereochemical Determination nmr 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) final_structure Determined 3D Structure nmr->final_structure ms High-Resolution Mass Spectrometry (HR-MS) ms->final_structure ir Infrared Spectroscopy (IR) ir->final_structure xray Single-Crystal X-ray Diffraction xray->final_structure ecd Electronic Circular Dichroism (ECD) Spectroscopy and Calculation ecd->final_structure isolated_compound Pure Cadinane Diol Isomer isolated_compound->nmr isolated_compound->ms isolated_compound->ir isolated_compound->xray isolated_compound->ecd

Figure 2: Methodologies for structure and stereochemistry determination.

Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃), and a series of NMR experiments are performed. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while 2D NMR experiments like COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry: High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule.[3]

  • Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) groups.[3]

  • Stereochemical Analysis: The relative and absolute stereochemistry is often determined by comparing experimental ECD spectra with those calculated for possible stereoisomers or through X-ray crystallography if suitable crystals can be obtained.

Signaling Pathways and Biological Interactions

The therapeutic potential of cadinane diols stems from their ability to interact with specific biological targets and modulate signaling pathways. While the precise mechanisms of action for many of these compounds are still under investigation, their inhibitory effects on enzymes like GOT1 suggest a role in metabolic pathways that are crucial for cancer cell proliferation.

signaling_pathway CadinaneDiol Cadinane Diol (e.g., Amorphaenes) GOT1 GOT1 Enzyme CadinaneDiol->GOT1 Inhibition Apoptosis Cell Proliferation Inhibition & Potential Apoptosis CadinaneDiol->Apoptosis Metabolism Altered Cellular Metabolism GOT1->Metabolism PDAC Pancreatic Ductal Adenocarcinoma (PDAC) Cell GOT1->PDAC Metabolism->PDAC Supports Growth PDAC->Apoptosis

Figure 3: Proposed mechanism of action for GOT1-inhibiting cadinane diols.

The inhibition of GOT1 by cadinane sesquiterpenoids disrupts the metabolic processes within cancer cells, leading to a reduction in cell proliferation and potentially inducing apoptosis (programmed cell death). This targeted approach makes these compounds promising candidates for the development of novel anti-cancer therapies.

Conclusion

The stereoisomers of this compound and other cadinane diols represent a rich source of chemical diversity with significant potential for drug discovery. Their stereochemistry plays a pivotal role in their biological activity, underscoring the importance of detailed stereochemical characterization. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and structural elucidation of these complex natural products. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial in unlocking their full therapeutic potential.

References

An Enigmatic Molecule: The Scarcity of Research on 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's history, biological activity, and experimental background is paramount. However, in the case of the sesquiterpenoid 1,3,5-Cadinatriene-3,8-diol, the scientific literature presents a significant void. Despite its listing in chemical databases and availability from commercial suppliers, a comprehensive review of published research reveals a conspicuous absence of in-depth studies on this particular molecule.

Chemical Identity and Postulated Origins

This compound is identified by the CAS Number 941227-27-6 and has a molecular formula of C₁₅H₂₂O₂. It is structurally classified as a cadinane-type sesquiterpenoid. Synonyms for this compound include Calamenene-3,7-diol and (1S,2R,4S)-1,2,3,4-Tetrahydro-4,7-dimethyl-1-(1-methylethyl)-2,6-naphthalenediol.

Some sources suggest that this compound is a phytochemical found within the Asteraceae family of plants. This family is a rich source of diverse secondary metabolites, including a wide array of sesquiterpenoids with various biological activities. It is plausible that this compound is a minor, uncharacterized constituent of a plant extract, which may explain its presence in chemical libraries. However, specific literature detailing its isolation and structure elucidation from any plant source could not be retrieved.

The Information Void

  • Discovery and History: There is no available information on the initial discovery, isolation, or synthesis of this compound.

  • Biological Activity: While some vendor information alludes to potential antimicrobial, anti-inflammatory, or antioxidant effects—common properties of sesquiterpenoids—there are no published studies to substantiate these claims for this specific molecule.

  • Mechanism of Action and Signaling Pathways: Without any biological activity studies, there is a complete lack of data on how this compound might interact with biological systems, including any potential signaling pathways it might modulate.

  • Quantitative Data: No quantitative data, such as IC₅₀ or EC₅₀ values, from any biological assay are available in the public domain.

  • Experimental Protocols: Detailed methodologies for the synthesis, isolation, or biological testing of this compound are absent from the scientific literature.

Structurally Related Compounds: A Glimmer of Potential

While information on this compound itself is lacking, research on other calamenene-type sesquiterpenes offers a potential, albeit speculative, framework for its possible activities. For instance, various hydroxylated calamenene (B1145186) derivatives isolated from both terrestrial plants and marine organisms have demonstrated a range of biological effects, including antimicrobial and cytotoxic activities.

The synthesis of the calamenene skeleton has been a subject of interest in organic chemistry, with several synthetic routes developed to access this structural motif. These synthetic efforts, however, have not specifically reported the preparation of the 3,8-diol derivative.

Future Outlook

The current state of knowledge on this compound presents a clear gap in the field of natural product chemistry and pharmacology. The compound remains an enigma, with its biological potential entirely unexplored. For researchers in drug discovery, this represents both a challenge and an opportunity. The structural similarity to other bioactive calamenenes suggests that this compound could possess interesting pharmacological properties.

Future research would need to begin with the basics:

  • Verification of Natural Occurrence: A definitive study to isolate and unequivocally identify this compound from a natural source, likely within the Asteraceae family, is a critical first step.

  • Chemical Synthesis: The development of a robust synthetic route would provide a reliable source of the pure compound for detailed biological evaluation.

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets would be necessary to uncover any potential therapeutic activities.

Until such foundational research is conducted and published, this compound will remain a molecule defined only by its structure, with its scientific story waiting to be written.

Navigating the Solubility Landscape of 1,3,5-Cadinatriene-3,8-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Cadinatriene-3,8-diol, a sesquiterpenoid diol, presents a promising scaffold for drug discovery and development. However, a critical physicochemical property that governs its formulation and bioavailability—solubility—remains largely uncharacterized in publicly available literature. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted solubility of this compound, a detailed experimental protocol for its empirical determination, and a hypothetical signaling pathway to guide future pharmacological investigations. Due to the absence of specific experimental data for this compound, this guide leverages information on structurally similar sesquiterpenoids to provide an informed perspective.

Predicted Solubility Profile of this compound

The chemical structure of this compound, featuring a C15 sesquiterpene backbone with two hydroxyl groups, suggests a molecule of moderate polarity. Sesquiterpenes are generally characterized by poor water solubility. However, the presence of two hydroxyl groups is expected to increase its polarity and potential for hydrogen bonding, thereby enhancing its solubility in polar organic solvents compared to their non-hydroxylated counterparts.

Based on the general solubility characteristics of sesquiterpenoid diols, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is crucial to note that these are qualitative predictions and must be confirmed by experimental determination.

Solvent ClassSolvent ExamplesPredicted Solubility of this compoundRationale
Polar Protic Water, Ethanol, MethanolLow in Water; Moderate to High in AlcoholsThe two hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents. However, the large hydrophobic hydrocarbon backbone limits aqueous solubility.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Moderate to HighThe polar nature of these solvents can interact with the hydroxyl groups of the diol, while the organic character of the solvents can accommodate the sesquiterpene scaffold.
Nonpolar Hexane, Toluene, ChloroformLow to ModerateThe large, nonpolar sesquiterpene backbone will have favorable interactions with nonpolar solvents, but the polar hydroxyl groups will limit high solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated analytical method for quantification.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated supernatant. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

3. Data Analysis and Reporting:

  • The solubility should be reported in units such as mg/mL, µg/mL, or mol/L.

  • The temperature at which the solubility was determined must be specified.

  • The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and a potential biological mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent Combine in Vial agitation Agitate at Constant Temperature (24-72h) prep_solvent->agitation settling Allow Solid to Settle agitation->settling sampling Withdraw Supernatant settling->sampling filtration Filter Supernatant sampling->filtration analysis Quantify by HPLC filtration->analysis solubility Equilibrium Solubility analysis->solubility Calculate Concentration

Figure 1: Experimental workflow for determining equilibrium solubility using the shake-flask method.

Given the anti-inflammatory properties often associated with sesquiterpenoids, a hypothetical signaling pathway that could be investigated for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation.

hypothetical_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_translocation Nuclear Translocation cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->cytokines Induces Transcription compound This compound compound->IKK Inhibits? compound->NFkB_nucleus Inhibits?

Figure 2: Hypothetical anti-inflammatory signaling pathway for this compound, proposing inhibition of the NF-κB pathway.

Conclusion

While specific experimental solubility data for this compound is currently lacking in the scientific literature, this guide provides a foundational framework for researchers. The predicted solubility profile suggests that polar organic solvents are likely to be the most effective for solubilizing this sesquiterpenoid diol. The detailed experimental protocol for the shake-flask method offers a clear path for the empirical determination of its solubility in various solvent systems. Furthermore, the hypothetical signaling pathway provides a starting point for investigating the potential anti-inflammatory mechanisms of this compound. Accurate solubility data is a cornerstone of successful drug development, and it is hoped that this guide will facilitate further research into the promising therapeutic potential of this compound.

An In-depth Technical Guide to p-Menthane-3,8-diol (PMD): Synthesis, Characterization, and Application as an Insect Repellent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of p-menthane-3,8-diol (B45773) (PMD), a highly effective and naturally derived insect repellent. Initial research into "1,3,5-Cadinatriene-3,8-diol" revealed a significant lack of publicly available scientific literature, with information limited to its availability as a research chemical from various suppliers.[1][2][3] Consequently, it is not feasible to construct a detailed technical guide on this compound that would meet the core requirements of this document.

In its place, this guide will focus on the well-researched and structurally related compound, p-menthane-3,8-diol (PMD). PMD is a monoterpene diol found in the essential oil of Eucalyptus citriodora and is recognized for its potent insect-repellent properties, comparable to synthetic compounds like DEET.[4][5] This document will detail the synthesis of PMD from citronellal (B1669106), its characterization, and its mechanism of action as a repellent, adhering to the requested format for data presentation, experimental protocols, and visualizations.

Synthesis of p-Menthane-3,8-diol (PMD)

The primary method for producing PMD is through the acid-catalyzed cyclization and hydration of citronellal, which is the main component of citronella oil.[6][7] This process offers a cost-effective and efficient route to high-purity PMD.

Optimized Synthesis Conditions

Several studies have focused on optimizing the reaction conditions to maximize the yield and purity of PMD. The key parameters include the concentration of the acid catalyst (typically sulfuric acid), the reaction temperature, and the reaction time.

ParameterOptimal ValueExpected Yield/PurityReference
Sulfuric Acid Concentration 0.25% (w/w)High PMD synthesis efficiency[8]
0.02 to 1.0 wt. %High purity and yield[7]
0.75% (w/w)95.6% PMD yield with 98.5% citronellal conversion[4]
Reaction Temperature 50°CHigh PMD synthesis efficiency[8]
50 to 60°CHigher yield and thermal efficiency[7]
60°C95.6% PMD yield[4]
Reaction Time 5 hoursMaintained highest crystal amount[8]
6 hours95.6% PMD yield[4]
Oil to Water Ratio 1:295.6% PMD yield[4]
Experimental Protocol: Synthesis of PMD from Eucalyptus citriodora Essential Oil

This protocol is based on the methodology described by Le et al. (2023).[8]

  • Reaction Setup: In a 250 ml two-necked flask, add 25 g of Eucalyptus citriodora essential oil (EO) and the appropriate amount of 0.25% sulfuric acid solution.

  • Reaction: Stir the mixture at 50°C for 5 hours.

  • Neutralization: After the reaction is complete, neutralize the mixture with a 10% NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and add 42.5 ml of n-hexane. Shake well and allow the layers to separate for 10 minutes. Collect the upper organic layer.

  • Washing: Add 25 ml of distilled water to the collected organic extract, shake, and allow to settle for 10 minutes. Collect the supernatant.

  • Drying: Transfer the extract to a conical flask and add 2.5 g of anhydrous Na₂SO₄. Let it stand for 30 minutes to remove residual water.

  • Crystallization: Filter the solution into a new flask and store it at -25°C for 48 hours to crystallize the PMD.

  • Isolation and Drying: Decant the supernatant, collect the precipitate, wash it with 5 ml of n-hexane, and then dry it at 50°C for 7 hours to obtain the final product.

Synthesis Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Eucalyptus Oil Eucalyptus Oil ReactionVessel Stir at 50°C for 5h Eucalyptus Oil->ReactionVessel H2SO4 0.25% H2SO4 H2SO4->ReactionVessel Neutralization Add 10% NaHCO3 ReactionVessel->Neutralization Extraction Extract with n-hexane Neutralization->Extraction Washing Wash with H2O Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Crystallization Crystallize at -25°C Drying->Crystallization Isolation Filter and wash with n-hexane Crystallization->Isolation Drying_Final Dry at 50°C Isolation->Drying_Final PMD_Product p-Menthane-3,8-diol Drying_Final->PMD_Product

Caption: Workflow for the synthesis of p-menthane-3,8-diol.

Characterization and Efficacy of PMD

The synthesized PMD can be characterized using various analytical techniques, and its efficacy as an insect repellent is determined through bioassays.

Analytical Characterization

The structure and purity of the synthesized PMD are typically confirmed using the following methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the PMD and identify any by-products.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule, such as the hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the cis and trans isomers of PMD.[8]

Efficacy as an Insect Repellent

The effectiveness of PMD as an insect repellent is often compared to DEET. Key parameters used to characterize its performance include the effective dose (ED95), half-life, and complete protection time (CPT).

Repellent FormulationED95 (mg/cm²)Half-life (hours)Complete Protection Time (CPT) at 1.6 mg/cm²Reference
30% PMD 0.252.23Not specified, but similar log dose relationship to DEET[5]
30% PMD-vanillin 0.243.81.5-fold higher than 20% DEET[5]
20% DEET 0.092.74Not specified[5]

Mechanism of Action as an Insect Repellent

PMD functions as an insect repellent primarily through its strong odor and by interfering with the sensory receptors of insects.[9] This dual action deters insects from landing and biting.

Sensory Interference Pathway

G PMD p-Menthane-3,8-diol Vapor Vaporization from Skin PMD->Vapor Receptors Insect Olfactory Receptors Vapor->Receptors Signal Disruption of Host-Seeking Signals Receptors->Signal Repellency Repellent Action (No Biting) Signal->Repellency

Caption: Mechanism of action of PMD as an insect repellent.

The distinctive scent of PMD is unpleasant to insects, creating a protective barrier.[9] Furthermore, PMD molecules interact with the insect's olfactory receptors, disrupting their ability to detect chemical cues from a host, such as carbon dioxide and lactic acid.[8][9] This confusion in their sensory perception prevents them from locating and landing on a potential host.

Conclusion

p-Menthane-3,8-diol is a potent and scientifically well-supported natural insect repellent. Its synthesis from readily available natural resources like Eucalyptus citriodora oil through a straightforward acid-catalyzed reaction makes it a viable and effective alternative to synthetic repellents. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals interested in the production and application of PMD. Further research into novel formulations, such as the inclusion of vanillin, may enhance its efficacy and duration of protection.[5]

References

Potential biological activities of cadinane sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Cadinane (B1243036) Sesquiterpenoids

Introduction

Cadinane sesquiterpenoids are a large and structurally diverse class of bicyclic natural products derived from the isoprenoid pathway. Characterized by their distinct ten-carbon cadinane skeleton, these compounds are widely distributed in the plant kingdom, notably in families such as Meliaceae and Asteraceae, and are increasingly being discovered from microbial and marine sources like endophytic fungi and sponges.[1][2] The growing interest in this class of molecules stems from their broad spectrum of pharmacological properties, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] This technical guide provides a comprehensive overview of the significant biological activities of cadinane sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and drug development professionals.

Biological Activities and Therapeutic Potential

Cadinane sesquiterpenoids exhibit a remarkable range of biological activities, making them promising candidates for new drug discovery. The following sections detail their most significant pharmacological effects.

Anticancer and Cytotoxic Activity

A significant number of studies have highlighted the potential of cadinane sesquiterpenoids as anticancer agents. Their cytotoxic effects have been demonstrated against a variety of human cancer cell lines.

  • Pancreatic, Liver, and Breast Cancer: Cadinane sesquiterpenoids isolated from the endophytic fungus Penicillium sp. HZ-5 showed potent cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cells, with IC50 values ranging from 13.1 to 28.6 µM.[4] Compounds from the semi-mangrove plant Hibiscus tiliaceus displayed significant activity against HepG2 and Huh7 human liver carcinoma cell lines, with IC50 values between 3.5 and 6.8 µM.[5][6] Other derivatives have shown cytotoxicity against breast cancer cell lines like 4T1 and MCF-7.[7]

  • Other Cancer Cell Lines: Cytotoxic activity has also been reported against human pulmonary carcinoma (A549), colorectal carcinoma (HCT-116, SW480), cervical carcinoma (HeLa), and promyelocytic leukemia (HL-60) cells.[7][8][9] For instance, a nitrogenous cadinane sesquiterpene showed moderate cytotoxicity against HeLa, MOLT-3, and HepG2 cells with IC50 values around 32-33 µM.[8]

  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and the inhibition of cancer cell proliferation.[7] A key mechanism identified for certain cadinanes is the inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in cancer metabolism, particularly in PDAC.[4][10] Compounds inhibiting GOT1 had IC50 values in the range of 20.0 to 26.2 µM.[4]

Anti-inflammatory Activity

Cadinane sesquiterpenoids have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.

  • Inhibition of Inflammatory Mediators: Numerous cadinane sesquiterpenoids effectively inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7 and BV-2).[9][11][12] Several compounds isolated from Alpinia oxyphylla and Mappianthus iodoides showed strong to moderate inhibition of NO, with IC50 values sometimes equivalent to the positive control hydrocortisone.[11][12][13]

  • Cytokine and Enzyme Regulation: Beyond NO, these compounds can suppress the secretion and expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14] For example, (+)-aristolone from the sponge Acanthella cavernosa inhibited TNF-α and CCL2 mRNA levels by over 70% and 60%, respectively, at a 1 µM concentration.[14][15] They also down-regulate the protein expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13][16]

  • Signaling Pathway Modulation: The anti-inflammatory mechanism often involves the inhibition of critical signaling pathways. It has been shown that certain cadinanes can partially inhibit the phosphorylation of MAPKs (ERK1/2, JNK, and p38), which are upstream regulators of inflammatory gene expression.[13][16]

Antimicrobial Activity

This class of compounds possesses a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.

  • Antibacterial Effects: Cadinane sesquiterpenoids have shown activity against pathogenic bacteria. For example, compounds isolated from the fungus Antrodiella albocinnamomea exhibited antibacterial activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL.[9]

  • Antifungal Effects: Several cadinanes isolated from Heterotheca inuloides displayed moderate antifungal activity against resistant strains of Candida glabrata and C. tropicalis, with MIC values ranging from 37.5 to 75.0 μg/mL.[17]

  • Resistance Sensitization: Notably, these compounds can act as sensitizing agents, enhancing the efficacy of conventional azole antifungal drugs like fluconazole (B54011) (FLU), voriconazole (B182144) (VOR), and clotrimazole (B1669251) (CLO). The combination of specific cadinanes with these drugs led to a 4- to 8-fold reduction in the MIC of the azole against resistant Candida strains.[17] Molecular docking studies suggest this effect may be due to the inhibition of lanosterol (B1674476) 14α-demethylase and CDR efflux pumps, key mechanisms of azole resistance.[17]

Antiviral Activity

Certain cadinane sesquiterpenoids have been identified as potential antiviral agents.

  • Anti-HIV Activity: Compounds isolated from Mappianthus iodoides demonstrated pronounced anti-HIV-1 activity by inhibiting the reverse transcriptase (RT) enzyme, with EC50 values ranging from 0.17 to 9.28 µM.[11][12]

  • Anti-Influenza Activity: Cadinanes from a marine-derived fungus exhibited antiviral activity against the H1N1 influenza virus, with IC50 values of 10.9 and 41.5 μM.[10]

Other Biological Activities
  • α-Glucosidase Inhibition: Five novel cadinane-type sesquiterpene glycosides from the fruit of Cornus officinalis showed marked α-glucosidase inhibitory activity, suggesting potential applications in managing type 2 diabetes.[18]

  • Tyrosinase Inhibition and Antioxidant Activity: A novel cadinane, (-)-7, 8-dihydroxycalamenal, isolated from Alangium salviifolium, showed particularly strong tyrosinase inhibition and antioxidant effects.[19]

  • Cytochrome P450 Inhibition: Some cadinene olefins act as inhibitors or alternative substrates for cytochrome P450 monooxygenases, such as (+)-δ-cadinene-8-hydroxylase (CYP706B1), which is involved in the biosynthesis of gossypol.[20]

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the various biological activities of cadinane sesquiterpenoids as reported in the literature.

Table 1: Anticancer and Cytotoxic Activities

Compound/ExtractSource OrganismTarget Cell Line(s)Activity (IC₅₀)Reference(s)
Amorphaenes A-O (compounds 1, 5, 8, 13, 16)Penicillium sp. HZ-5 (fungus)Pancreatic Ductal Adenocarcinoma (PDAC)13.1 - 28.6 µM[4]
Compounds 1b, 2b, 4, 6, 8Hibiscus tiliaceus (plant)HepG2, Huh7 (Liver Carcinoma)3.5 - 6.8 µM[5][6]
Compounds 1a, 1bAntrodiella albocinnamomea (fungus)SW480 (Colon), MCF-7 (Breast)19.3 - 33.3 µM[9]
Compound 2Antrodiella albocinnamomea (fungus)HL-60 (Leukemia)12.3 µM[9]
(3S, 5R, 6R, 9R)-3-formamido-1(10)-cadineneHalichondria sp. (sponge)HeLa, MOLT-3, HepG232.1 - 33.4 µM[8]

Table 2: Anti-inflammatory Activities

Compound/IdentifierSource OrganismAssay/Cell LineActivity Metric (IC₅₀ / % Inhibition)Reference(s)
Mappianiodene (1) and analogues (2-8)Mappianthus iodoides (plant)NO production (LPS-stimulated)Equivalent to hydrocortisone[11][12]
Albocinnamin D, GAntrodiella albocinnamomea (fungus)NO production (RAW264.7)26.1 µM, 19.2 µM[9]
Compound 1Heterotheca inuloides (plant)TPA-induced mouse ear edema43.14% inhibition @ 228 µ g/ear [21][22]
(+)-aristolone (3)Acanthella cavernosa (sponge)TNF-α, CCL2 mRNA (RAW264.7)74.1% & 64.1% inhibition @ 1 µM[14][15]
Compounds 8, 13, 17, 18, 30, 31, 35Alpinia oxyphylla (plant)NO, TNF-α, IL-6 secretion (BV-2)Moderate to strong inhibition[13][16]

Table 3: Antimicrobial and Antiviral Activities

Compound/IdentifierSource OrganismTarget Organism/VirusActivity (MIC / EC₅₀ / IC₅₀)Reference(s)
Compounds 5, 6Antrodiella albocinnamomea (fungus)Staphylococcus aureus64 µg/mL (MIC)[9]
Compounds 5, 7Heterotheca inuloides (plant)C. tropicalis, C. glabrata37.5 µg/mL, 75.0 µg/mL (MIC)[17]
Compounds 1-8Mappianthus iodoides (plant)HIV-1 Reverse Transcriptase0.17 - 9.28 µM (EC₅₀)[11][12]
Compounds 3, 4Marine-derived fungusH1N1 Virus10.9 µM, 41.5 µM (IC₅₀)[10]

Experimental Protocols

This section provides standardized methodologies for key in vitro assays used to evaluate the biological activities of cadinane sesquiterpenoids.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cadinane sesquiterpenoid compounds in culture medium. The final solvent concentration (e.g., DMSO) should be non-toxic (typically ≤0.5%). Replace the old medium with 100 µL of medium containing the test compounds or vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.[23]

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the cadinane sesquiterpenoids for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Wells with cells alone (negative control) and cells with LPS alone (positive control) should be included.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite (B80452) Measurement (Griess Assay): NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-only control.[24]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., S. aureus, C. albicans) from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the cadinane sesquiterpenoid compounds in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[17]

Visualizations: Pathways and Workflows

Biosynthesis and Experimental Discovery

The biosynthesis of all sesquiterpenoids begins with farnesyl pyrophosphate (FPP), which undergoes cyclization catalyzed by sesquiterpene synthases to form the diverse carbon skeletons, including the characteristic cadinane framework.[1][25] The discovery of novel bioactive cadinanes follows a systematic workflow from microbial or plant extraction to bioactivity screening and final chemical identification.

G cluster_bio Biosynthesis Origin FPP Farnesyl Pyrophosphate (FPP) Cyclase Sesquiterpene Synthase (Cyclase) FPP->Cyclase Cadinane Cadinane Skeleton Cyclase->Cadinane Mods Tailoring Enzymes (P450s, etc.) Cadinane->Mods Final Diverse Cadinane Sesquiterpenoids Mods->Final

Caption: Generalized biosynthetic pathway of cadinane sesquiterpenoids from FPP.

G cluster_wf Discovery Workflow Source Source Material (Plant, Fungus, etc.) Extract Extraction & Fractionation Source->Extract Screen Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Extract->Screen Isolate Isolation of Active Compounds (HPLC, Chromatography) Screen->Isolate Elucidate Structure Elucidation (NMR, MS, X-Ray) Isolate->Elucidate Confirm Confirmation of Activity (Dose-Response, IC₅₀) Elucidate->Confirm

Caption: Experimental workflow for the discovery of bioactive cadinanes.

Anti-inflammatory Signaling Pathway

Cadinane sesquiterpenoids exert anti-inflammatory effects by intervening in cellular signaling cascades, such as the one initiated by LPS in macrophages. They inhibit the MAPK pathway, which in turn prevents the activation of transcription factors like NF-κB and AP-1, ultimately reducing the expression of pro-inflammatory genes like iNOS and COX2.

G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Adaptor Adaptor Proteins (e.g., MyD88) TLR4->Adaptor MAPK MAPK Cascade (p38, ERK, JNK) Adaptor->MAPK TF Transcription Factors (NF-κB, AP-1) MAPK->TF activation Nuc Nucleus iNOS iNOS / COX-2 Expression TF->iNOS transcription NO NO, Prostaglandins (Inflammation) iNOS->NO Cadinane Cadinane Sesquiterpenoids Cadinane->MAPK Inhibition

Caption: Inhibition of the LPS-induced MAPK signaling pathway by cadinanes.

Conclusion

Cadinane sesquiterpenoids represent a valuable and versatile class of natural products with significant therapeutic potential. The breadth of their biological activities—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral effects—positions them as excellent lead compounds for drug development. The quantitative data consistently demonstrate potent activity, often in the low micromolar range. Further research focusing on structure-activity relationships (SAR), mechanism of action studies, and preclinical in vivo evaluation is warranted to fully exploit the pharmacological promise of these fascinating molecules. The continued exploration of untapped natural sources, particularly endophytic fungi and marine organisms, will undoubtedly lead to the discovery of novel cadinane structures with enhanced potency and selectivity.

References

Methodological & Application

Application Note: Quantitative Analysis of 1,3,5-Cadinatriene-3,8-diol using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid diol, a class of natural products with diverse biological activities. Accurate quantification of this compound in various matrices is crucial for research and development in pharmaceuticals and natural product chemistry. This application note presents a detailed and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the precise quantification of this compound. The described protocol is intended to be a comprehensive guide, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueReference
Molecular Formula C₁₅H₂₂O₂[1][2]
Molecular Weight 234.33 g/mol [1][2]
CAS Number 941227-27-6[1][3]
Appearance Colorless compound[4]
Classification Sesquiterpenoid, Diol[4]

Experimental Protocols

A detailed methodology for the quantification of this compound is provided below. This protocol can be adapted based on the specific matrix and available instrumentation.

1. Sample Preparation

The choice of sample preparation technique is critical for removing interferences and enriching the analyte. A general solid-phase extraction (SPE) protocol is described here, which is suitable for many biological and plant-based matrices.[5][6]

  • Objective: To extract this compound from the sample matrix and remove interfering substances.

  • Materials:

    • SPE cartridges (e.g., C18, 50 mg)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Sample matrix (e.g., plasma, plant extract)

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Procedure:

    • Sample Pre-treatment: To 1 mL of the sample, add the internal standard and vortex to mix.

    • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

ParameterRecommended Setting
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)[7]
Mobile Phase A 0.1% Formic acid in Water[7][8]
Mobile Phase B 0.1% Formic acid in Acetonitrile[7][9]
Flow Rate 0.3 mL/min[8]
Column Temperature 40 °C[8][10]
Injection Volume 5 µL
Gradient Elution Start at 30% B, linear gradient to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive Mode[7]
Ion Source Temperature 500 °C
Capillary Voltage 3.5 kV
Gas Flow Nebulizer Gas: 40 psi; Heater Gas: 40 psi
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Quantification

The selection of appropriate precursor and product ions is crucial for the selectivity and sensitivity of the MS/MS method. As specific experimental data for this compound is not available, hypothetical yet plausible MRM transitions are proposed based on its structure and the analysis of similar sesquiterpenoids. The protonated molecule [M+H]⁺ (m/z 235.2) is the likely precursor ion in positive ESI mode. Fragmentation would likely involve the loss of water (H₂O) and other neutral losses.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 235.2217.215
This compound (Qualifier) 235.2199.225
Internal Standard (Hypothetical) (e.g., 241.2 for d6-IS)(Specific to IS)(To be optimized)

3. Method Validation

To ensure the reliability of the quantitative data, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed using at least five non-zero standards. The coefficient of determination (r²) should be >0.99.[7][10]

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%RSD) and accuracy (%bias) should be within ±15%.[7][10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[10]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

Data Presentation

All quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
8.0595
10.0595
10.17030
13.07030

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Accuracy (%bias) ± 10%
LOD 0.5 ng/mL
LOQ 1.0 ng/mL
Recovery 85 - 95%
Matrix Effect < 15%

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS SPE Solid-Phase Extraction (C18) Add_IS->SPE Elute Elution SPE->Elute Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute HPLC HPLC Separation (C18 Column) Dry_Reconstitute->HPLC MS Tandem MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the quantification of this compound.

Logical Relationship for Method Development

method_development Analyte Analyte Properties (this compound) Sample_Prep Sample Preparation (SPE) Analyte->Sample_Prep Sample_Matrix Sample Matrix (e.g., Plasma, Plant Extract) Sample_Matrix->Sample_Prep HPLC HPLC Method (C18, Gradient) Sample_Prep->HPLC MSMS MS/MS Method (ESI+, MRM) HPLC->MSMS Validation Method Validation MSMS->Validation Quant_Analysis Quantitative Analysis Validation->Quant_Analysis

Caption: Key considerations for HPLC-MS/MS method development.

References

Application Notes for In Vitro Antioxidant Assays of 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a sesquiterpenoid, a class of naturally occurring 15-carbon isoprenoid compounds.[1] Sesquiterpenes are recognized for a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, antioxidant properties.[1][2] The antioxidant potential of these compounds stems from their chemical structure, which can facilitate the donation of an electron or a hydrogen atom to neutralize reactive oxygen species (ROS) and other free radicals.[1] The evaluation of the antioxidant capacity of this compound is a critical step in elucidating its therapeutic potential. This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—to standardize the assessment of this compound's antioxidant efficacy.

Compound Profile: this compound

PropertyValueReference
Chemical Formula C₁₅H₂₂O₂[3][4]
Molecular Weight 234.33 g/mol [3][4]
CAS Number 941227-27-6[3][5]
Class Sesquiterpene[1][6]
Potential Activities Antioxidant, Anti-inflammatory, Antimicrobial[3]

Overview of In Vitro Antioxidant Assays

Several assays are available to determine the antioxidant capacity of a compound in vitro. These assays are based on different chemical principles and are often used in combination to provide a comprehensive antioxidant profile.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7][8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is proportional to the antioxidant's concentration.[8][9]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color. The change in absorbance is directly related to the reducing power of the antioxidant.[7][9]

Experimental Workflow for Antioxidant Capacity Assessment

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis A This compound Stock Solution B Serial Dilutions A->B D DPPH Assay B->D E ABTS Assay B->E F FRAP Assay B->F C Positive Controls (e.g., Trolox, Ascorbic Acid) C->D C->E C->F G Spectrophotometric Measurement D->G E->G F->G H Calculation of % Inhibition / Reducing Power G->H I Determination of IC50 / TEAC / FRAP Value H->I J Data Comparison and Interpretation I->J

Caption: Workflow for evaluating the antioxidant capacity of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The antioxidant activity is determined by the ability of this compound to reduce the stable DPPH radical. The scavenging of the radical is observed as a decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Trolox or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample dilutions or positive control to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of this compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of ABTS•+ is monitored by the decrease in its characteristic absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control (Trolox) as described for the DPPH assay.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the sample dilutions or positive control to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of the Fe²⁺-TPZ complex results in a blue-colored solution, and the increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Materials:

  • This compound

  • TPZ (2,4,6-tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) (for standard curve)

  • Methanol (or other suitable solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

    • Warm the FRAP reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

  • Standard Curve: Prepare a series of dilutions of FeSO₄·7H₂O in water to create a standard curve.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the sample dilutions or standard solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (µM) or in FRAP units.

Data Presentation

The following table summarizes hypothetical quantitative data for the in vitro antioxidant assays of this compound, with Trolox included for comparison.

AssayParameterThis compoundTrolox (Positive Control)
DPPH Assay IC₅₀ (µg/mL)75.3 ± 4.28.5 ± 0.7
ABTS Assay TEAC (Trolox Equivalents)0.68 ± 0.051.00
FRAP Assay FRAP Value (µM Fe²⁺/µg)1.2 ± 0.12.5 ± 0.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the antioxidant activity of sesquiterpenes generally involves direct radical scavenging and potential modulation of endogenous antioxidant defense systems.

G cluster_direct Direct Radical Scavenging cluster_indirect Modulation of Cellular Pathways A This compound C Neutralized Species A->C Donates H• or e- B Reactive Oxygen Species (ROS) B->C Scavenged by Antioxidant D This compound E Cellular Signaling (e.g., Nrf2 pathway) D->E F Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) E->F

References

Application Notes and Protocols for the Study of Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific mechanism of action studies have been identified for 1,3,5-Cadinatriene-3,8-diol. The following information is based on studies of structurally related cadinane-type sesquiterpenoids and is provided as a general guide for researchers interested in investigating the potential biological activities of this class of compounds.

Introduction

Cadinane (B1243036) sesquiterpenoids are a diverse group of bicyclic sesquiterpenes that have been isolated from various natural sources, including plants and fungi.[1] This class of compounds has garnered significant interest in the scientific community due to its broad range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These application notes provide an overview of the potential mechanisms of action of cadinane sesquiterpenoids and detailed protocols for investigating their biological activities.

Potential Mechanisms of Action

Based on studies of various cadinane sesquiterpenoids, the potential mechanisms of action can be broadly categorized into anti-inflammatory and cytotoxic activities.

1. Anti-inflammatory Activity:

The anti-inflammatory effects of cadinane sesquiterpenoids are believed to be mediated through the inhibition of key inflammatory pathways. Several studies have shown that these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[3][4] The underlying mechanism likely involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3][4] Furthermore, some cadinane sesquiterpenoids have been observed to inhibit the phosphorylation of key signaling proteins in the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, JNK, and p38.[4]

2. Cytotoxic (Anticancer) Activity:

Cadinane-type sesquiterpenoids have demonstrated cytotoxic effects against a range of human cancer cell lines, including those of the liver, breast, and pancreas.[5][6][7] The proposed mechanisms for their anticancer activity include the induction of apoptosis and the inhibition of cancer cell proliferation.[5] Some compounds have been identified as inhibitors of glutamic-oxaloacetic transaminase 1 (GOT1), an enzyme implicated in cancer cell metabolism.[7]

Quantitative Data Summary

The following tables summarize the reported biological activities of various cadinane sesquiterpenoids.

Table 1: Anti-inflammatory Activity of Cadinane Sesquiterpenoids

CompoundAssayCell LineIC50 ValueReference
Cadinane-type sesquiterpenes (1-8)NO Production InhibitionNot SpecifiedEquivalent to hydrocortisone[8]
Eremophilane and cadinane sesquiterpenoids (11, 20, 24, 40)NO Production InhibitionBV-221.63 - 60.70 µM[3]
Albocinnamin DNO Production InhibitionRAW264.726.1 µM[9]
Albocinnamin GNO Production InhibitionRAW264.719.2 µM[9]

Table 2: Cytotoxic Activity of Cadinane Sesquiterpenoids

Compound(s)Cell Line(s)IC50 ValueReference
Cadinane-type sesquiterpenoids (1b, 2b, 4, 6, 8)HepG2, Huh73.5 - 6.8 µM[6][10]
Amorphaenes (1, 5, 8, 13, 16)Pancreatic ductal adenocarcinoma (PDAC) cells13.1 - 28.6 µM[7]
Amorphaenes (1, 5, 8, 13, 16) - GOT1 Inhibition-20.0 - 26.2 µM[7]
Albocinnamins A and BSW480, MCF-719.3 - 33.3 µM[9]
Albocinnamin 2HL-6012.3 µM[9]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay - Inhibition of Nitric Oxide (NO) Production

This protocol describes a method to assess the anti-inflammatory potential of a test compound by measuring the inhibition of NO production in LPS-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., a cadinane sesquiterpenoid)

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of the test compound in DMEM. The final DMSO concentration should be less than 0.1%. Remove the old medium and add 100 µL of fresh medium containing the test compound to the wells. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to the appropriate wells. Include a vehicle control (cells + medium + DMSO) and a negative control (cells + medium).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

graphdot cluster_workflow Protocol 1: Workflow for NO Production Assay start Seed RAW264.7 cells treatment Treat with Test Compound start->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant griess Perform Griess Assay supernatant->griess readout Measure Absorbance at 540nm griess->readout

Workflow for the in vitro nitric oxide (NO) production assay.

Protocol 2: In Vitro Cytotoxicity Assay - MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HepG2, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

graphdot cluster_pathway Potential Anti-inflammatory Signaling Pathway of Cadinane Sesquiterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS / COX-2 Expression MAPK->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS_COX2 NFkB->Cytokines Cadinane Cadinane Sesquiterpenoid Cadinane->MAPK Cadinane->NFkB NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation Cytokines->Inflammation NO_PGs->Inflammation

Potential anti-inflammatory signaling pathway inhibited by cadinane sesquiterpenoids.

Note: These protocols are intended as a starting point. Optimization of cell densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. Always include appropriate positive and negative controls in your experiments.

References

Application Notes and Protocols for 1,3,5-Cadinatriene-3,8-diol as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 1,3,5-Cadinatriene-3,8-diol as a reference standard in phytochemical analysis. This sesquiterpenoid diol, while not extensively documented, can serve as a valuable tool for the identification, quantification, and biological activity assessment of structurally related compounds in complex plant extracts and pharmaceutical formulations.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity as a reference standard.

PropertyValueSource
CAS Number 941227-27-6[1][2][3][4]
Molecular Formula C₁₅H₂₂O₂[1]
Molecular Weight 234.34 g/mol [1]
Appearance White to off-white solid (assumed)General chemical properties
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Limited solubility in water.General chemical properties
Storage Store at -20°C for long-term stability. Protect from light and moisture.General chemical properties

Applications in Phytochemical Analysis

As a standard, this compound can be employed in various analytical applications to ensure the accuracy and reproducibility of experimental results.[5]

  • Identification and Confirmation: Used to confirm the presence of this compound in plant extracts or fractions by comparing retention times in chromatographic methods (HPLC, GC) and spectral data (MS, NMR).

  • Quantitative Analysis: Serves as an external or internal standard for the accurate quantification of this compound or similar sesquiterpenoids in a sample matrix.[6]

  • Method Validation: Essential for validating analytical methods by assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[7]

  • Biological Activity Studies: Can be used as a reference compound in in vitro and in vivo assays to determine the biological potency of extracts containing this or related molecules. Sesquiterpenoids have shown potential in modulating various signaling pathways, including those involved in inflammation and cancer.[8][9]

Experimental Protocols

The following are detailed protocols for common analytical techniques using this compound as a standard.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound.[10]

3.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Plant extract or sample containing the analyte

  • Internal standard (IS) (e.g., a structurally similar, commercially available sesquiterpenoid not present in the sample)[11][12]

3.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Spiked Samples: Add a constant, known amount of the internal standard to each working standard solution and each sample to be analyzed.

3.1.3. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Gradient Program 0-5 min, 30% A; 5-25 min, 30-80% A; 25-30 min, 80% A; 30-35 min, 30% A
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (MS)

3.1.4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

  • Determine the concentration of this compound in the unknown sample by interpolating the peak area ratio of the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like sesquiterpenoids.[13][14]

3.2.1. Sample Preparation and Derivatization

For compounds with hydroxyl groups like this compound, derivatization is often necessary to improve volatility and thermal stability. Silylation is a common method.

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3.2.2. GC-MS Conditions

ParameterCondition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

3.2.3. Data Analysis

  • Identification: Compare the mass spectrum of the analyte peak with the spectrum of the derivatized this compound standard and with mass spectral libraries.

  • Quantification: Use a calibration curve constructed from the peak areas of the derivatized standards. An internal standard can also be used for improved accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for the structural elucidation and purity assessment of standards.[15][16][17]

3.3.1. Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

3.3.2. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To determine the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure.

3.3.3. Data Interpretation

The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to confirm the structure of this compound and to assess its purity by identifying signals from any impurities.

Potential Biological Activity and Signaling Pathways

Sesquiterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[18] While the specific activities of this compound are not well-documented, it is plausible that it modulates signaling pathways commonly affected by other sesquiterpenoids.[8][9][19]

Potential Therapeutic Applications:

  • Anti-inflammatory Agent: Sesquiterpenoids often inhibit pro-inflammatory pathways such as NF-κB and MAPK.[20][21]

  • Anticancer Drug Development: Many sesquiterpenoids induce apoptosis and inhibit cell proliferation in cancer cells by modulating pathways like PI3K/Akt/mTOR and STAT3.[8][22][23]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_standard Standard Preparation cluster_data Data Processing start Plant Material extraction Extraction start->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC-UV/MS filtration->hplc For Quantification gcms GC-MS filtration->gcms For Volatiles nmr NMR filtration->nmr For Structure quant Quantification hplc->quant ident Identification gcms->ident structure Structure Elucidation nmr->structure standard_prep Prepare this compound Standard Solutions standard_prep->hplc standard_prep->gcms standard_prep->nmr application_workflow start Natural Product Library Screening hit_id Hit Identification (e.g., Sesquiterpenoid) start->hit_id standard_quant Quantification using This compound Standard hit_id->standard_quant sar Structure-Activity Relationship (SAR) Studies standard_quant->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α receptor Receptor lps->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB Degradation nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna gene_exp Pro-inflammatory Gene Expression dna->gene_exp sesquiterpenoid This compound (Hypothesized Action) sesquiterpenoid->ikk Inhibition

References

Application Notes & Protocols: 1,3,5-Cadinatriene-3,8-diol and Related Cadinane Sesquiterpenoids in Plant Defense Mechanism Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plants employ a sophisticated arsenal (B13267) of chemical defenses to ward off pathogens and herbivores. Among these are phytoalexins, which are low molecular weight antimicrobial compounds synthesized de novo and accumulated at the site of infection or stress.[1][2][3] Cadinane-type sesquiterpenoids represent a significant class of phytoalexins, playing a crucial role in the defense mechanisms of various plant species, notably in the Malvaceae family, which includes cotton (Gossypium).[4][5] While specific data on 1,3,5-cadinatriene-3,8-diol (B14794062) is limited in publicly available research, the study of related cadinane (B1243036) sesquiterpenoids provides a strong framework for understanding its potential applications in plant defense research. These compounds are typically lipophilic and are products of the plant's secondary metabolism.[2] This document outlines the application of these compounds in research, providing detailed protocols for their extraction, characterization, and bioactivity assessment.

The resistance of a plant to pathogens is not merely determined by the presence of genes for phytoalexin synthesis but by the speed and magnitude of their expression and accumulation upon infection.[2] Research into compounds like this compound and its analogs is pivotal for developing new strategies for crop protection and for the discovery of novel antimicrobial agents.

Quantitative Data Summary

The following tables summarize the biological activities of various cadinane-type sesquiterpenoids and related compounds as reported in the literature. This data is crucial for comparative analysis and for designing new experiments.

Table 1: Cytotoxic Activity of Cadinane-Type Sesquiterpenoids from Hibiscus tiliaceus

CompoundCell LineIC50 (µM)
1b HepG23.5 - 6.8
Huh73.5 - 6.8
2b HepG23.5 - 6.8
Huh73.5 - 6.8
4 HepG23.5 - 6.8
Huh73.5 - 6.8
6 HepG23.5 - 6.8
Huh73.5 - 6.8
8 HepG23.5 - 6.8
Huh73.5 - 6.8

Source: Adapted from research on cadinane-type sesquiterpenoids with cytotoxic activity.[4]

Table 2: Antifungal Activity of Selected Phytoalexins and Analogs

CompoundFungal SpeciesMIC (µg/mL)
Parsol Paracoccidioides brasiliensisComparable to Fluconazole
Cryptococcus neoformansComparable to Fluconazole
Sporothrix schenckii16
Eusolex Sporothrix schenckii16
Fluconazole (Reference) Sporothrix schenckii64
3,3'-dimethoxycurcumin Dermatophytes1.9 - 62.5
Candida species15.6 - 62.5

Source: Data compiled from studies on antifungal activities of various compounds.[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are based on standard practices for the study of phytoalexins.

Protocol 1: Extraction and Isolation of Cadinane Sesquiterpenoids from Plant Tissue

This protocol describes the general procedure for extracting and isolating cadinane-type sesquiterpenoids from infected or elicited plant tissues.

1. Plant Material and Elicitation:

  • Grow plants (e.g., Gossypium hirsutum, Hibiscus tiliaceus) under controlled greenhouse conditions.

  • For elicitation, infect plants with a pathogen (e.g., a fungal suspension of Verticillium dahliae) or treat with an elicitor (e.g., jasmonic acid, salicylic (B10762653) acid).

  • Harvest the relevant tissues (e.g., stems, leaves, roots) at various time points post-elicitation. Freeze immediately in liquid nitrogen and store at -80°C.

2. Extraction:

  • Grind the frozen plant tissue to a fine powder under liquid nitrogen.

  • Extract the powder with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol) at room temperature with agitation for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

3. Fractionation and Isolation:

  • Resuspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol).

  • Subject the bioactive fraction (often the ethyl acetate fraction for sesquiterpenoids) to column chromatography on silica (B1680970) gel or Sephadex LH-20.

  • Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds.

  • Further purify the isolated fractions using High-Performance Liquid Chromatography (HPLC), preferably with a semi-preparative column, to obtain pure compounds.

4. Structure Elucidation:

  • Determine the structure of the purified compounds using spectroscopic methods, including:

    • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, COSY, HSQC, and HMBC experiments.

    • Mass Spectrometry (MS): ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.

    • X-ray Crystallography: For determining the absolute configuration of crystalline compounds.[4]

Protocol 2: In Vitro Antifungal Bioassay

This protocol details the assessment of the antifungal activity of isolated compounds.

1. Fungal Strains and Culture Conditions:

  • Obtain pathogenic fungal strains (e.g., Fusarium oxysporum, Verticillium dahliae, Candida albicans) from a culture collection.

  • Culture the fungi on a suitable medium, such as Potato Dextrose Agar (PDA), at their optimal growth temperature.

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Perform the assay using a broth microdilution method in 96-well microplates.

  • Prepare a serial dilution of the test compound in a suitable broth medium (e.g., Potato Dextrose Broth).

  • Add a standardized fungal spore or yeast cell suspension to each well.

  • Include positive (commercial fungicide, e.g., fluconazole) and negative (solvent vehicle) controls.

  • Incubate the plates at the optimal temperature for 24-72 hours.

  • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

Protocol 3: Plant Defense Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the expression of genes involved in the biosynthesis of cadinane sesquiterpenoids.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from elicited and control plant tissues using a commercial kit or a standard Trizol-based method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation:

  • Design gene-specific primers for the target biosynthetic genes (e.g., sesquiterpene synthases, cytochrome P450s) and a reference gene (e.g., actin, ubiquitin).

  • Validate the primer efficiency and specificity through standard curve analysis and melt curve analysis.

3. Quantitative PCR (qPCR):

  • Perform qPCR using a SYBR Green-based detection method on a real-time PCR system.

  • Set up the reaction with cDNA, primers, and SYBR Green master mix.

  • Use a thermal cycling program appropriate for the primers and polymerase used.

  • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the reference gene.

Visualizations

Diagram 1: General Biosynthetic Pathway of Cadinane Sesquiterpenoids

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Cadinane_Synthase Cadinane Synthase FPP->Cadinane_Synthase Cadinane_Intermediate Cadinane Carbocation Intermediate Cadinane_Synthase->Cadinane_Intermediate P450s Cytochrome P450s Cadinane_Intermediate->P450s Cadinane_Diol This compound (and other derivatives) P450s->Cadinane_Diol

Caption: Simplified biosynthesis of cadinane sesquiterpenoids.

Diagram 2: Experimental Workflow for Phytoalexin Research

G Start Plant Elicitation (Pathogen/Elicitor) Extraction Extraction of Metabolites Start->Extraction Gene_Expression Gene Expression Analysis (RT-qPCR) Start->Gene_Expression Fractionation Chromatographic Fractionation Extraction->Fractionation Isolation Compound Isolation (HPLC) Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure Bioassay Biological Activity Assays (Antifungal, Cytotoxic) Isolation->Bioassay End Data Analysis & Interpretation Structure->End Bioassay->End Gene_Expression->End

Caption: Workflow for phytoalexin discovery and characterization.

Diagram 3: Proposed Signaling Cascade for Phytoalexin Induction

G Pathogen Pathogen Recognition (PAMPs/Effectors) Receptor Plant Receptor Pathogen->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Ca Ca²⁺ Influx Receptor->Ca Kinase MAP Kinase Cascade ROS->Kinase Ca->Kinase Hormones Hormone Signaling (JA, SA, ET) Kinase->Hormones TFs Transcription Factor Activation (e.g., WRKY, MYB) Hormones->TFs Biosynthesis Phytoalexin Biosynthetic Gene Expression TFs->Biosynthesis Phytoalexin Cadinane Sesquiterpenoid Accumulation Biosynthesis->Phytoalexin Defense Plant Defense Response Phytoalexin->Defense

Caption: A generalized signaling pathway for phytoalexin production.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Cadinatriene-3,8-diol is a phytochemical, a secondary metabolite found in various plant species, particularly from essential oils and extracts of aromatic plants like those in the Asteraceae family.[1] This sesquiterpenoid diol is of interest in biological research for its potential therapeutic properties, which may include antimicrobial, anti-inflammatory, and antioxidant effects.[1] As with any compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in preclinical toxicology and drug discovery.[2][3]

These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed herein are foundational for determining the compound's effect on cell viability, proliferation, and membrane integrity.[4][5]

Key Cytotoxicity Assays

A multi-tiered approach is recommended to build a comprehensive cytotoxic profile of this compound.[4] This typically involves assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis.

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Data Presentation: Illustrative Cytotoxicity Data for this compound

Disclaimer: The following data are illustrative and provided as an example of how to present experimental results. Actual values must be determined experimentally.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2\multirow{6}{*}{45.8}
1088.3 ± 4.1
2565.1 ± 3.7
5048.2 ± 2.9
7531.5 ± 2.1
10015.7 ± 1.8

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.1 ± 1.2
1012.4 ± 2.5
2528.9 ± 3.1
5053.6 ± 4.5
7572.8 ± 5.3
10089.2 ± 6.0

Table 3: Apoptosis and Necrosis Analysis by Annexin V-FITC/PI Staining

Concentration of this compound (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Vehicle Control)95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
5040.1 ± 3.535.8 ± 2.818.7 ± 1.95.4 ± 0.8

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the viability of a selected cell line.

Materials:

  • Target cell line (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Protocol 2: LDH Assay for Cytotoxicity

Objective: To quantify the cytotoxicity of this compound by measuring LDH release.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Lysis buffer (provided in the kit)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to the control wells and incubate for 15 minutes at 37°C before centrifugation.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)] x 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture compound_prep Prepare this compound Dilutions mtt_assay MTT Assay (Metabolic Activity) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) compound_prep->apoptosis_assay data_quant Quantify Viability, Cytotoxicity, Apoptosis mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant ic50 Determine IC50 data_quant->ic50

Caption: Experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound mitochondria Mitochondria compound->mitochondria death_receptor Death Receptors (e.g., Fas) compound->death_receptor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways.

logical_relationship cluster_outcomes Possible Cellular Outcomes compound This compound Treatment viability_loss Decreased Cell Viability (MTT Assay) compound->viability_loss membrane_damage Membrane Damage (LDH Assay) compound->membrane_damage apoptosis_induction Apoptosis Induction (Annexin V Assay) compound->apoptosis_induction conclusion Conclusion: Compound exhibits cytotoxic effects viability_loss->conclusion membrane_damage->conclusion apoptosis_induction->conclusion

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3,5-Cadinatriene-3,8-diol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "1,3,5-Cadinatriene-3,8-diol" is a highly specific sesquiterpenoid diol. Publicly available data on this exact compound is limited. The following troubleshooting guide and FAQs are based on established principles for the purification of structurally related and challenging isomers of cadinane (B1243036) sesquiterpenoids and other terpene diols.

Troubleshooting Guide

Researchers engaged in the purification of complex sesquiterpenoid isomers like this compound often encounter challenges related to co-elution, low resolution, and sample degradation. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Poor or No Separation of Isomers

Symptoms:

  • A single broad peak instead of multiple peaks for isomers.

  • Overlapping peaks with low resolution (Rs < 1.5).

  • Inconsistent retention times.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Stationary Phase The selectivity of the column is crucial for separating structurally similar isomers. For chiral cadinane diols, standard C18 columns may be insufficient. Solution: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for separating diol enantiomers.[1][2]
Suboptimal Mobile Phase Composition The mobile phase composition directly influences the interaction between the isomers and the stationary phase.[3] Solution: Methodically screen different solvent systems. For normal-phase chromatography, vary the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326), ethanol).[1] For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition. Consider adding additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds to improve peak shape and selectivity.[1]
Incorrect Flow Rate A high flow rate can lead to decreased resolution. Solution: If you have partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance the interaction time with the stationary phase.[1]
Temperature Fluctuations Temperature can significantly affect selectivity in chiral separations.[1] Solution: Use a column thermostat to maintain a stable temperature. Generally, lower temperatures can improve resolution for chiral compounds.[1] Experiment with a range of temperatures (e.g., 15°C to 40°C) to find the optimum.[1]
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, leading to inaccurate quantification and poor resolution.

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase Residual silanols on silica-based columns can interact with polar functional groups (like diols), causing peak tailing. Solution: Use a highly end-capped column. Adding a competitive agent like a small amount of a polar solvent or an amine/acid modifier to the mobile phase can also mitigate these interactions.[1]
Column Overload Injecting too much sample can saturate the stationary phase.[3] Solution: Reduce the sample concentration or injection volume.[4]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4][5] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4][5] If this is not feasible, use a weaker solvent.
Column Contamination or Degradation Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.[3] Solution: Use a guard column to protect the analytical column.[6] If the column is contaminated, follow the manufacturer's instructions for cleaning. Regular column flushing is a good preventative measure.[4]
Issue 3: Irreproducible Results

Symptoms:

  • Shifting retention times between runs.

  • Variable peak areas for the same sample amount.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistently Prepared Mobile Phase Small variations in mobile phase composition can lead to significant changes in retention times, especially for isomer separations.[5] Solution: Prepare fresh mobile phase daily and use a precise method for measuring components. Ensure thorough mixing and degassing.[3]
System Leaks Leaks in the HPLC system can cause pressure fluctuations and affect flow rate, leading to variability.[3][7] Solution: Regularly inspect fittings and seals for any signs of leakage and tighten or replace them as needed.[7]
Injector Problems Incomplete filling of the sample loop or issues with the injector seal can lead to variable injection volumes.[5] Solution: Ensure the sample loop is completely filled. Regularly maintain and inspect the injector components.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for separating this compound isomers?

A: A systematic screening approach is recommended. Given the diol nature and potential for stereoisomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most promising technique.[8]

Recommended Initial Screening Protocol:

  • Column Selection: Choose 2-4 CSPs with different selectivities (e.g., cellulose-based, amylose-based).[1]

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).[1] Adjust the isopropanol percentage based on retention.

    • Reversed-Phase (RP): Start with Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).[1]

  • Temperature: Begin at ambient temperature.

Q2: My cadinane diol isomers are co-eluting on a standard C18 column. What should I do next?

A: Co-elution on a standard C18 column is common for structurally similar isomers. The next logical step is to move to a more selective stationary phase. Chiral HPLC is the most direct method for separating enantiomers and diastereomers.[8][9] Alternatively, for diastereomers that are not enantiomers, you might achieve separation on other types of stationary phases like those with phenyl or cyano functionalities, but chiral columns are generally more effective.

Q3: Are there any other chromatographic techniques besides HPLC that could be effective?

A: Yes, other techniques can be considered:

  • Supercritical Fluid Chromatography (SFC): SFC can offer better resolution for some isomers compared to HPLC and is often faster and uses less organic solvent.[10]

  • Gas Chromatography (GC): If the diol isomers can be derivatized to increase their volatility and thermal stability, GC with a chiral capillary column could be an option.[11] However, the high boiling point of sesquiterpenoid diols may make this challenging without derivatization.

Q4: How can I confirm the absolute configuration of the separated isomers?

A: After successful separation and purification, several techniques can be used to determine the absolute configuration:

  • X-ray Crystallography: This is the gold standard if you can obtain a suitable crystal of one of the isomers.[8][12]

  • NMR Spectroscopy: Chiral derivatizing agents can be used to create diastereomers that can be distinguished by NMR, allowing for the assignment of absolute configuration.[13]

  • Electronic Circular Dichroism (ECD): Comparing the experimental ECD spectrum with calculated spectra for the possible isomers can determine the absolute configuration.[12][14]

Experimental Protocols & Workflows

Protocol 1: Chiral HPLC Method Development for Diol Isomer Separation
  • Analyte Characterization: Determine the solubility of your this compound isomer mixture. This will guide your choice of mobile phase.

  • Initial Column and Mobile Phase Screening:

    • Select a chiral column (e.g., a cellulose-based CSP).

    • Begin with a normal phase mobile phase like n-Hexane:Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • Inject a small amount of your sample mixture.

    • If no separation is observed, screen other mobile phase systems (e.g., reversed-phase with acetonitrile/water).

  • Method Optimization:

    • If partial separation is achieved, systematically adjust the mobile phase composition (e.g., change the percentage of isopropanol in 2-5% increments).

    • Optimize the column temperature. Test at a lower temperature (e.g., 15°C) and a higher temperature (e.g., 40°C) to see the effect on resolution.[1]

    • If resolution is still marginal, decrease the flow rate to 0.5 mL/min.[1]

  • Method Validation: Once you have an optimized method, validate it for reproducibility by running multiple injections and ensuring consistent retention times and peak areas.

Visualizations

Experimental_Workflow cluster_start Start: Isomer Mixture cluster_screening Method Development cluster_optimization Optimization cluster_prep Purification & Analysis start Crude Mixture of This compound Isomers screen Screen Chiral Columns & Mobile Phases (NP, RP, Polar Organic) start->screen decision Separation Achieved? screen->decision decision->screen No optimize Optimize: - Mobile Phase Ratio - Temperature - Flow Rate decision->optimize Partial prep_hplc Preparative HPLC decision->prep_hplc Yes optimize->prep_hplc analysis Purity & Structure Confirmation (NMR, MS, X-ray, ECD) prep_hplc->analysis

Caption: Workflow for the purification of cadinatriene diol isomers.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Isomer Separation cause1 Wrong Stationary Phase problem->cause1 cause2 Suboptimal Mobile Phase problem->cause2 cause3 Incorrect Temperature/Flow problem->cause3 solution1 Screen Chiral Columns cause1->solution1 solution2 Adjust Solvent Ratio/Additives cause2->solution2 solution3 Optimize T and Flow Rate cause3->solution3

Caption: Troubleshooting logic for poor isomer separation.

References

Stability of "1,3,5-Cadinatriene-3,8-diol" under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,5-Cadinatriene-3,8-diol

This technical support guide provides essential information regarding the stability and proper storage of this compound (CAS No. 941227-27-6) for researchers, scientists, and drug development professionals. Given the limited specific stability data for this compound, the following recommendations are based on general principles for sesquiterpenoids and established guidelines for natural product stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound at 2°C - 8°C in a tightly sealed container.[1] For short-term storage, such as during experimental use, it is advisable to keep the compound in a desiccator on ice. To prevent degradation, minimize exposure to light and atmospheric oxygen.

Q2: I am seeing a decrease in the purity of my compound over time. What could be the cause?

A2: A decrease in purity is likely due to chemical degradation. Several factors could contribute to this, including improper storage temperature, exposure to light, oxygen, or reactive solvents. Sesquiterpenoids, the class of compounds to which this compound belongs, can be susceptible to oxidation and rearrangement, especially at elevated temperatures.[2]

Q3: How does pH affect the stability of this compound in solution?

A3: While specific data for this compound is unavailable, studies on similar sesquiterpene lactones have shown instability at neutral to alkaline pH (e.g., pH 7.4), especially at physiological temperatures (37°C).[3] It is recommended to prepare solutions in a slightly acidic buffer (e.g., pH 5.5-6.5) if compatible with the experimental design and to use them fresh.

Q4: What are the typical signs of degradation for this compound?

A4: Visual signs of degradation can include a change in color or the appearance of particulate matter in the solid sample or solution. Chemically, degradation can be monitored by techniques such as HPLC or LC-MS, where you might observe a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

This guide will help you troubleshoot common stability-related issues you might encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution during the experiment.Prepare fresh solutions for each experiment. If the experiment is lengthy, consider running a stability check of the compound in the experimental medium.
Loss of biological activity The compound may have degraded due to improper storage or handling.Verify the purity of your stock using an appropriate analytical method (e.g., HPLC). If degraded, use a fresh, unopened vial.
Appearance of new peaks in chromatogram Chemical degradation of the compound.Review your storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and pathways.
Solid compound appears discolored or clumpy Possible oxidation or moisture absorption.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator, especially after opening the vial for the first time.

Stability Testing Protocols

To ensure the integrity of your experimental results, it is crucial to perform stability testing under your specific experimental conditions. Below are generalized protocols based on international guidelines for natural products.[4][5][6]

Table 1: Recommended Conditions for Stability Testing
Study Type Storage Condition Minimum Duration Purpose
Long-term (Real-time) 25°C ± 2°C / 60% RH ± 5% RH12 monthsTo establish the shelf-life under normal storage conditions.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsTo predict the long-term stability and identify potential degradation products quickly.
Solution Stability Experimental Temperature (e.g., 37°C)Duration of experimentTo ensure the compound is stable in the chosen solvent/buffer throughout the experiment.
Experimental Protocol: Accelerated Stability Study
  • Sample Preparation: Dispense a known quantity of this compound into several vials from the same batch. The vials should be made of inert material (e.g., amber glass) and sealed tightly.

  • Initial Analysis (Time 0): Perform a complete analysis on a subset of vials to establish the initial purity, appearance, and other relevant physicochemical properties. The primary analytical method is typically HPLC with UV or MS detection.

  • Storage: Place the remaining vials in a stability chamber set to 40°C and 75% relative humidity.

  • Time Points: Pull vials for analysis at predetermined time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Any change in color or physical state.

    • Assay: Quantification of the parent compound (e.g., by HPLC). A significant decrease in concentration indicates instability.

    • Purity: Chromatographic purity to detect and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change in any parameter suggests that the compound is unstable under these conditions.

Visual Workflow and Pathways

The following diagrams illustrate a logical troubleshooting workflow for stability issues and a hypothetical degradation pathway for this compound.

G start Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (2-8°C, Dark, Sealed) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_purity Analyze Purity of Stock (e.g., HPLC, LC-MS) purity_ok Purity >95%? check_purity->purity_ok storage_ok->check_purity Yes correct_storage Action: Correct Storage & Re-evaluate storage_ok->correct_storage No new_stock Action: Use New Stock & Re-evaluate purity_ok->new_stock No check_solution Assess Stability in Experimental Solution purity_ok->check_solution Yes solution_stable Stable in Solution? check_solution->solution_stable prepare_fresh Action: Prepare Fresh Solutions Immediately Before Use solution_stable->prepare_fresh No end_ok Problem Resolved solution_stable->end_ok Yes

Caption: Troubleshooting workflow for stability issues.

G parent This compound (C15H22O2) oxidized Oxidized Products (e.g., Ketones, Epoxides) parent->oxidized Heat, O2 rearranged Rearrangement Products (Isomers) parent->rearranged Acid/Base, Heat polymerized Polymerization Products parent->polymerized Light

Caption: Hypothetical degradation pathways.

References

Troubleshooting "1,3,5-Cadinatriene-3,8-diol" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Cadinatriene-3,8-diol. The synthesis is presented as a two-stage process: the enzymatic synthesis of the precursor, amorpha-4,11-diene, followed by its hydroxylation.

Troubleshooting Guides

Problem 1: Low or No Yield of Amorpha-4,11-diene in the Enzymatic Step

Possible Causes and Solutions

Cause Troubleshooting Step
Inactive Amorpha-4,11-diene Synthase (ADS) 1. Verify Enzyme Activity: Use a positive control substrate or a standard assay to confirm enzyme activity. 2. Check Cofactors: Ensure the presence of necessary divalent metal cations like Mg²⁺ or Mn²⁺ in the reaction buffer.[1] 3. Optimize pH: The optimal pH for ADS is around 6.5. Verify and adjust the pH of your reaction mixture.[1]
Substrate (Farnesyl Diphosphate (B83284) - FPP) Degradation 1. FPP Quality: Use freshly prepared or high-quality commercial FPP. Store FPP solutions at -20°C or below. 2. Avoid Contaminants: Ensure all buffers and equipment are free from phosphatases that can degrade FPP.
Sub-optimal Reaction Conditions 1. Temperature: Maintain the optimal reaction temperature for ADS, typically between 25-30°C. 2. Incubation Time: Optimize the incubation time. Very long incubation times may lead to product degradation.
Product Volatility Amorpha-4,11-diene is volatile.[2] 1. Product Trapping: Use a two-phase system with an organic solvent overlay (e.g., dodecane) to capture the product as it is formed.[2] 2. Condensation: If using a bioreactor, employ a condenser on the off-gas stream to recover the evaporated product.[2]
Problem 2: Low Yield or Selectivity in the Hydroxylation of Amorpha-4,11-diene to this compound

Possible Causes and Solutions

Cause Troubleshooting Step
Low Cytochrome P450 (CYP) Activity 1. Redox Partner: Ensure the appropriate redox partner (e.g., cytochrome P450 reductase) is present and active. 2. Cofactors: Verify the presence of NADPH or an NADPH regeneration system. 3. Oxygen Limitation: Ensure adequate aeration of the reaction mixture as P450s require molecular oxygen.[3]
Poor Regio- and Stereoselectivity 1. Enzyme Selection: The choice of P450 enzyme is critical for determining which positions on the substrate are hydroxylated.[3][4] Screen a panel of P450s to find one with the desired selectivity. 2. Protein Engineering: If using a specific P450, consider site-directed mutagenesis of active site residues to alter selectivity.[5][6]
Formation of Byproducts (Over-oxidation) 1. Reaction Time: Optimize the reaction time to maximize diol formation and minimize further oxidation to aldehydes, ketones, or carboxylic acids.[1][7] 2. Substrate to Catalyst Ratio: Adjust the ratio of amorpha-4,11-diene to the P450 enzyme. A higher substrate concentration may favor mono- and di-hydroxylation over further oxidation.
Substrate/Product Degradation 1. pH and Temperature Stability: Determine the stability of both amorpha-4,11-diene and the target diol under the reaction conditions. Adjust pH and temperature to enhance stability. 2. Extraction: Promptly extract the product from the reaction mixture upon completion to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most plausible synthesis route involves a two-step chemoenzymatic process. The first step is the biosynthesis of the precursor, amorpha-4,11-diene, from farnesyl diphosphate (FPP) using the enzyme amorpha-4,11-diene synthase (ADS).[8][9] The second step involves the selective hydroxylation of amorpha-4,11-diene at the C3 and C8 positions, likely using a cytochrome P450 monooxygenase (CYP).[3][4]

Q2: Why is my amorpha-4,11-diene yield low even with active ADS enzyme?

A2: A common issue is the volatility of amorpha-4,11-diene, which can lead to significant product loss through evaporation from the reaction vessel.[2] Implementing a product trapping strategy, such as a two-phase partitioning bioreactor with an organic solvent like dodecane, can significantly improve the recovered yield.[2]

Q3: I am getting a mixture of hydroxylated products. How can I improve the selectivity for this compound?

A3: Achieving high selectivity in terpene hydroxylation is a known challenge.[8] The regioselectivity is primarily determined by the active site geometry of the cytochrome P450 enzyme used.[6] You may need to screen different P450 variants or use protein engineering to modify the active site of a promising candidate to favor hydroxylation at the desired C3 and C8 positions.

Q4: My diol product seems to be degrading during the reaction or workup. What can I do?

A4: Terpenoids, especially those with multiple functional groups, can be sensitive to pH, temperature, and light. It is advisable to conduct a stability study of your target diol under various conditions. Maintaining a neutral pH, moderate temperature, and protecting the reaction from light can help minimize degradation. Additionally, a prompt workup and purification procedure after the reaction is complete is recommended.

Q5: Are there any chemical methods for the hydroxylation step?

A5: While enzymatic hydroxylation with P450s offers high potential for selectivity, chemical methods can also be explored.[8] However, achieving regioselectivity on a complex molecule like amorpha-4,11-diene with multiple potential reaction sites can be very challenging and may result in a mixture of isomers and over-oxidized products. Biocatalysis is often preferred for such precise transformations.[3][10]

Data Presentation

Table 1: Hypothetical Data for a P450-Catalyzed Hydroxylation of Amorpha-4,11-diene

P450 VariantAmorpha-4,11-diene Conversion (%)Yield of this compound (%)Major Byproducts
WT CYP-X 7515Mono-hydroxylated species, Artemisinic alcohol
Mutant A 8245Mono-hydroxylated species
Mutant B 605Over-oxidized products (aldehydes, ketones)
Mutant C 9560Minor mono-hydroxylated species

Experimental Protocols

Key Experiment: Enzymatic Hydroxylation of Amorpha-4,11-diene

This protocol is a generalized procedure and may require optimization for specific P450 enzymes and reaction scales.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add the purified cytochrome P450 enzyme and its corresponding reductase partner to the buffer.

    • Initiate an NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Substrate Addition:

    • Dissolve amorpha-4,11-diene in a suitable water-miscible solvent (e.g., DMSO, ethanol) to create a stock solution.

    • Add the amorpha-4,11-diene stock solution to the reaction mixture to the desired final concentration (e.g., 1 mM).

  • Reaction Conditions:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30°C) with vigorous shaking to ensure proper aeration.

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by GC-MS or LC-MS.

  • Workup and Purification:

    • Once the reaction has reached the desired conversion, quench it by adding an organic solvent (e.g., ethyl acetate).

    • Extract the products into the organic phase.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the this compound from the crude extract using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient).

Visualizations

Synthesis_Workflow FPP Farnesyl Diphosphate (FPP) ADS Amorpha-4,11-diene Synthase (ADS) FPP->ADS Mg²⁺, pH ~6.5 Amorphadiene Amorpha-4,11-diene ADS->Amorphadiene CYP450 Cytochrome P450 Monooxygenase Amorphadiene->CYP450 O₂, NADPH Diol This compound CYP450->Diol

Caption: Chemoenzymatic synthesis pathway for this compound.

Troubleshooting_Hydroxylation Start Low Yield of Desired Diol CheckCYP Verify P450 Activity (Cofactors, Redox Partner, O₂) Start->CheckCYP CheckSelectivity Problem with Selectivity? CheckCYP->CheckSelectivity Activity OK CheckByproducts Problem with Byproducts? CheckSelectivity->CheckByproducts No ScreenEnzymes Screen Different P450 Variants CheckSelectivity->ScreenEnzymes Yes OptimizeTime Optimize Reaction Time CheckByproducts->OptimizeTime Yes (Over-oxidation) Diol Diol CheckByproducts->Diol No, Degradation? EngineerEnzyme Engineer P450 Active Site ScreenEnzymes->EngineerEnzyme AdjustRatio Adjust Substrate:Enzyme Ratio OptimizeTime->AdjustRatio

Caption: Logical workflow for troubleshooting the hydroxylation step.

References

Technical Support Center: Optimization of Chromatographic Separation for 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chromatographic separation of "1,3,5-Cadinatriene-3,8-diol" is limited in publicly available literature. The following guide is based on established principles for the separation of structurally related sesquiterpenoids and other natural products. The protocols and data provided are illustrative examples to guide experimental design.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic separation of this compound.

Issue 1: Poor Resolution and Co-elution of Peaks

  • Question: I am observing poor resolution between my target compound, this compound, and a closely eluting impurity in my reversed-phase HPLC analysis. What steps can I take to improve the separation?

  • Answer: Poor resolution is a common challenge in the chromatography of natural products.[1] Here are several strategies to enhance the separation:

    • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between peaks that are close together.[1] Experiment with different gradient profiles, such as linear or multi-step gradients, to improve resolution.[2]

    • Adjust the Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile (B52724), consider switching to methanol (B129727) or using a ternary mixture of water, acetonitrile, and methanol.[1]

    • Modify the Mobile Phase pH: For compounds with ionizable groups, adjusting the pH of the mobile phase can alter retention times and improve separation. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) is a common practice.[1]

    • Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.[1][3]

    • Adjust Temperature and Flow Rate: Lowering the flow rate can sometimes improve resolution. Temperature can also affect selectivity, so using a column heater to maintain a consistent and optimized temperature may be beneficial.[3][4]

Issue 2: Peak Tailing

  • Question: My peak for this compound is showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol (B1196071) groups on silica-based columns.[5] Here’s how to address it:

    • Mobile Phase pH Adjustment: If your compound is basic, operating at a lower pH can suppress the ionization of silanol groups, reducing tailing.[5]

    • Use of Additives: Adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[5]

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[5]

    • Column Contamination: Contaminants from previous injections can build up at the head of the column. Flush the column with a strong solvent to clean it.[6]

    • Use a High-Purity Silica (B1680970) Column: Modern columns made with high-purity silica have fewer active silanol groups and are less prone to causing peak tailing.[5]

Frequently Asked Questions (FAQs)

  • Question 1: What is a typical starting point for HPLC method development for a sesquiterpenoid diol like this compound?

  • Answer: For a moderately polar compound like a sesquiterpenoid diol, a reversed-phase HPLC method is a good starting point. A common setup includes a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol.[3] Detection is often performed with a UV detector, and if the compound lacks a strong chromophore, a wavelength around 210 nm can be used.[3]

  • Question 2: How can I effectively extract this compound from a complex plant matrix?

  • Answer: A multi-step extraction and partitioning process is typically used for sesquiterpenoids.[7] This usually begins with maceration of the dried plant material in a solvent like 95% ethanol (B145695).[7] The resulting crude extract is then suspended in water and partitioned with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds), followed by ethyl acetate (B1210297), and then n-butanol.[7] The target sesquiterpenoid diol would likely be found in the more polar fractions like ethyl acetate or n-butanol.

  • Question 3: When should I use preparative HPLC versus flash chromatography?

  • Answer: Flash chromatography on a silica gel column is an excellent technique for initial fractionation of a crude extract to enrich for your target compound.[7][8] It is well-suited for separating larger quantities of material. Preparative HPLC is typically used for the final purification step on a smaller, enriched fraction to achieve high purity, as it offers much higher resolution.[3]

  • Question 4: My compound seems to be degrading during the purification process. What can I do?

  • Answer: Natural products can be unstable, so proper handling is crucial.[9] Ensure that solvents are removed under reduced pressure at a low temperature (e.g., below 40°C) to prevent thermal degradation.[3] It is also important to investigate the stability of the compound under different pH and solvent conditions.[9]

Experimental Protocols

Protocol 1: Extraction and Liquid-Liquid Partitioning

This protocol is designed to extract a broad range of metabolites and then separate them by polarity.

  • Extraction: Macerate 1 kg of dried, powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours, with occasional agitation.[7]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[7]

  • Partitioning: Suspend the crude extract in distilled water. Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity, such as petroleum ether, then ethyl acetate, and finally n-butanol.[7] Collect each fraction separately. The target compound is expected to be in the ethyl acetate or n-butanol fraction.

Protocol 2: Silica Gel Column Chromatography

This step is for the initial fractionation of the enriched extract (e.g., the ethyl acetate fraction).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent like n-hexane and pack it into a glass column.[7]

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a step gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., 100% hexane, 95:5, 90:10, etc.), followed by an ethyl acetate/methanol gradient if necessary.[8]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[7]

Protocol 3: Preparative HPLC for Final Purification

This protocol is for the final purification of the target compound from the enriched fractions.

  • Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase and column for separation. A C18 column with a mobile phase of acetonitrile and water is a common starting point for sesquiterpenoids.[3]

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.[3]

  • Purification: Inject the sample onto a preparative HPLC system using the optimized method.

  • Post-Purification: Collect the fraction corresponding to the peak of this compound. Remove the organic solvent using a rotary evaporator.[3] Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods like NMR and MS.[3]

Data Presentation

Table 1: Illustrative Data for HPLC Method Optimization

This table shows hypothetical results from optimizing the mobile phase composition for the separation of this compound from a closely eluting impurity.

Condition IDMobile Phase (Acetonitrile:Water)Retention Time of Target (min)Resolution (Rs) between Target and Impurity
A60:40 Isocratic5.21.1
B55:45 Isocratic6.81.4
C50:50 Isocratic8.51.9
DGradient 40-70% ACN over 15 min7.32.2

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution
Poor Resolution Mobile phase too strongDecrease organic solvent percentage or use a shallower gradient.[1]
Improper solvent choiceTry methanol instead of acetonitrile or a ternary mixture.[1]
Column inefficiencyUse a column with smaller particles or a different stationary phase.[3]
Peak Tailing Secondary silanol interactionsAdd a modifier like TEA or use a lower pH mobile phase.[5]
Column overloadReduce sample concentration or injection volume.[5]
Variable Retention Times Poor column equilibrationIncrease column equilibration time between runs.[6]
Fluctuating temperatureUse a column oven to maintain a constant temperature.[6]
Inconsistent mobile phasePrepare fresh mobile phase daily and ensure proper mixing.[6]

Mandatory Visualization

G cluster_extraction Step 1: Extraction & Partitioning cluster_fractionation Step 2: Initial Fractionation cluster_purification Step 3: Final Purification Plant Dried Plant Material Maceration Maceration with 95% EtOH Plant->Maceration Crude Crude Ethanol Extract Maceration->Crude Partition Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) Crude->Partition Fractions Polarity-Based Fractions Partition->Fractions Silica Silica Gel Column Chromatography Fractions->Silica TLC TLC Analysis of Fractions Silica->TLC Enriched Enriched Fraction Containing Target TLC->Enriched Prep Preparative HPLC (C18 Column) Enriched->Prep Analysis Purity Check (Analytical HPLC, MS, NMR) Prep->Analysis Pure Pure this compound Analysis->Pure

Caption: General workflow for the isolation of this compound.

G Start Poor Resolution (Rs < 1.5) ShallowGradient Decrease Gradient Slope? Start->ShallowGradient ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH)? ShallowGradient->ChangeSolvent No Resolved Resolution Improved (Rs >= 1.5) ShallowGradient->Resolved Yes ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl-Hexyl)? ChangeSolvent->ChangeColumn No ChangeSolvent->Resolved Yes OptimizeTemp Optimize Temperature and Flow Rate? ChangeColumn->OptimizeTemp No ChangeColumn->Resolved Yes OptimizeTemp->Resolved Yes Reassess Reassess Initial Method OptimizeTemp->Reassess No

Caption: Troubleshooting decision tree for poor HPLC resolution.

References

Preventing degradation of "1,3,5-Cadinatriene-3,8-diol" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,3,5-Cadinatriene-3,8-diol during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to degradation?

A1: this compound is a cadinane (B1243036) sesquiterpenoid, a class of natural products known for their diverse biological activities. Its structure, which includes a diol and a triene system, makes it susceptible to several degradation pathways, including oxidation, photooxidation, thermal degradation, and pH-mediated reactions. The hydroxyl groups and double bonds are reactive sites that can be affected by exposure to light, heat, oxygen, and non-neutral pH conditions.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are:

  • Oxidation: The presence of hydroxyl groups and double bonds makes the molecule susceptible to oxidation, which can be triggered by atmospheric oxygen. This can lead to the formation of hydroperoxides, epoxides, or other oxygenated derivatives.

  • Photooxidation: Exposure to sunlight or UV radiation, especially in the presence of photosensitizing pigments, can lead to the formation of hydroperoxides and other oxidized artifacts. The choice of solvent can influence the specific degradation products formed.[1][2]

  • Thermal Degradation: Sesquiterpenoids are often thermally labile. High temperatures during sample preparation or analysis (e.g., in a GC inlet) can cause dehydrogenation, epoxidation, cleavage of double bonds, and molecular rearrangements.

  • pH-Induced Degradation: The stability of the molecule can be influenced by the pH of the solution. Both highly acidic and alkaline conditions can catalyze degradation reactions. For compounds with phenolic hydroxyl groups, high pH can lead to the formation of phenoxide ions, which are more susceptible to oxidation.

Q3: How should I store samples of this compound to minimize degradation?

A3: For optimal stability, it is recommended to store this compound at 2°C - 8°C in a tightly sealed container, protected from light. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low recovery or loss of analyte during sample preparation.
  • Possible Cause: Degradation due to oxidation, light exposure, or high temperatures.

  • Troubleshooting Steps:

    • Work under an inert atmosphere: Perform sample preparation steps under a gentle stream of nitrogen or in a glove box to minimize exposure to oxygen.

    • Protect from light: Use amber vials or wrap glassware in aluminum foil to prevent photooxidation.

    • Maintain low temperatures: Keep samples on ice or use a cooling block during extraction and processing. For extraction, consider methods that operate at or below room temperature.

    • Use degassed solvents: Purge all solvents with nitrogen or helium before use to remove dissolved oxygen.

    • Add antioxidants/stabilizers: Consider adding a small amount of an antioxidant, such as sodium sulfite (B76179) or sodium metabisulfite (B1197395) (e.g., 2.5 mg/mL), to your extraction solvent, if compatible with your analytical method.

Issue 2: Appearance of unexpected peaks or peak tailing in chromatograms.
  • Possible Cause: On-column degradation, interaction with active sites in the analytical system, or co-elution of degradation products.

  • Troubleshooting Steps:

    • For HPLC Analysis:

      • Optimize mobile phase pH: Buffer the mobile phase to a slightly acidic pH (e.g., 4-6) to maintain the analyte in a stable, protonated form.

      • Use a guard column: This will protect the analytical column from strongly retained impurities that could promote degradation.

      • Check for column activity: If peak tailing is observed for polar compounds, the column may have active silanol (B1196071) groups. Consider using a column with end-capping or a different stationary phase.

    • For GC Analysis:

      • Derivatization: The hydroxyl groups of this compound can cause peak tailing and are susceptible to thermal degradation in the hot GC inlet. Derivatizing these groups to form more stable and volatile trimethylsilyl (B98337) (TMS) ethers is highly recommended.

      • Use an inert liner: Employ a deactivated inlet liner to minimize interactions between the analyte and active sites.

      • Lower the inlet temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the derivatized analyte.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2°C - 8°C (short-term) ≤ -20°C (long-term)Reduces the rate of chemical and enzymatic degradation.
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative degradation.
Light Exposure Minimal (use amber vials)Prevents photooxidation.
Extraction Temperature ≤ Room TemperatureAvoids thermal degradation.
Solvent Purity High-purity, degassedRemoves dissolved oxygen and potential contaminants.
pH of Aqueous Solutions Slightly acidic (e.g., pH 4-6)Can improve the stability of hydroxylated and phenolic compounds.

Experimental Protocols

Protocol 1: HPLC-UV/MS Analysis of this compound

This protocol is designed for the quantitative analysis of this compound while minimizing degradation.

  • Sample Preparation (in a fume hood with minimal light):

    • Accurately weigh the sample material.

    • Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile) that has been previously degassed. To enhance stability, consider adding an antioxidant like sodium sulfite.

    • Perform the extraction at a controlled, low temperature (e.g., using an ultrasonic bath with a cooling system).

    • Centrifuge the extract and filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound, or Mass Spectrometry (MS) for higher selectivity and sensitivity.

Protocol 2: GC-MS Analysis of this compound via Derivatization

This protocol is suitable for the identification and quantification of this compound, particularly in complex matrices.

  • Sample Preparation and Derivatization:

    • Extract the sample as described in the HPLC protocol, but use a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) if possible.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the hydroxyl groups.

    • Cool the reaction mixture and inject an aliquot into the GC-MS.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C (or optimized to be as low as possible).

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-15°C/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 550.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC-MS Analysis sample Sample Collection extraction Low-Temperature Extraction (Inert Atmosphere, Protected from Light) sample->extraction filtration Filtration (Amber Vial) extraction->filtration hplc HPLC-UV/MS filtration->hplc derivatization Derivatization (Silylation) filtration->derivatization hplc_data Data Analysis hplc->hplc_data gcms GC-MS derivatization->gcms gcms_data Data Analysis gcms->gcms_data

Caption: General experimental workflow for the analysis of this compound.

degradation_pathways cluster_stressors Stress Factors cluster_products Degradation Products compound This compound photo_ox Photo-oxidation Products (Hydroperoxides) compound->photo_ox Photooxidation thermal_deg Thermal Degradation Products (Rearranged Isomers) compound->thermal_deg Thermal Degradation ox_prod Oxidation Products (Epoxides, etc.) compound->ox_prod Oxidation ph_deg pH-Induced Products compound->ph_deg pH-Induced Degradation light Light light->photo_ox heat Heat heat->thermal_deg oxygen Oxygen oxygen->ox_prod ph Extreme pH ph->ph_deg

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Accurate Quantification of 1,3,5-Cadinatriene-3,8-diol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 1,3,5-Cadinatriene-3,8-diol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement and troubleshooting for the analysis of this sesquiterpenoid diol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound (CAS No: 941227-27-6) is a sesquiterpenoid diol.[1][2][3] Quantifying it accurately in complex mixtures, such as plant extracts or biological samples, presents several challenges:

  • Low Abundance: This compound may be present in low concentrations, requiring sensitive analytical methods.

  • Complex Matrix: The presence of numerous other structurally similar compounds can lead to co-elution and interference during chromatographic analysis.

  • Lack of a Commercially Available Standard: While the compound is listed by some chemical suppliers, obtaining a certified reference standard with a specified purity can be a hurdle for accurate quantification.[1][2][3]

  • Chemical Properties: As a diol, it is more polar than many other sesquiterpenes, which can affect its extraction and chromatographic behavior.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most suitable techniques for the quantification of sesquiterpenoids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) or photodiode array (PDA) detector.[4][5]

  • GC-MS: Is well-suited for volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of the diol. GC-MS provides excellent separation and structural information.[5]

  • HPLC-PDA/MS: Is ideal for less volatile and more polar compounds. Reversed-phase HPLC is a common approach. Coupling with a mass spectrometer (LC-MS) enhances selectivity and sensitivity.[4]

Q3: Where can I obtain an analytical standard for this compound?

A3: Several chemical suppliers list this compound in their catalogs.[1][2][3] It is recommended to contact these suppliers to inquire about the availability and purity of the analytical standard. A certified reference material is essential for accurate quantification.

Troubleshooting Guides

GC-MS Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated liner; consider derivatization of the diol group. 2. Bake out the column; trim the first few centimeters of the column. 3. Optimize the injector temperature to ensure complete vaporization without degradation.
Poor Resolution 1. Inadequate temperature program. 2. Column overload. 3. Incorrect column phase.1. Optimize the GC oven temperature ramp rate for better separation. 2. Dilute the sample or reduce the injection volume. 3. Select a column with a suitable stationary phase for sesquiterpenoid analysis (e.g., 5% phenyl-methylpolysiloxane).
Low Sensitivity 1. Leaks in the system. 2. Inefficient ionization in the MS source. 3. Suboptimal MS parameters.1. Perform a leak check of the GC-MS system. 2. Clean the ion source. 3. Optimize MS parameters such as electron energy and detector voltage.
Retention Time Shift 1. Fluctuation in carrier gas flow rate. 2. Column aging. 3. Changes in oven temperature profile.1. Check and stabilize the carrier gas flow. 2. Condition the column; if the shift is significant, replace the column. 3. Ensure the oven temperature is accurately controlled and reproducible.
HPLC Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Extracolumn dead volume.1. Adjust mobile phase pH or use a different column chemistry (e.g., end-capped C18). 2. Reduce sample concentration or injection volume. 3. Use shorter tubing with a smaller internal diameter between the column and detector.
Split Peaks 1. Clogged frit or void in the column. 2. Sample solvent incompatible with the mobile phase. 3. Injector issue.1. Backflush the column; if the problem persists, replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Inspect and clean the injector.
High Backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Systematically disconnect components to locate the blockage; replace the blocked part. 2. Filter all samples before injection. 3. Ensure mobile phase components are miscible and filtered.
Baseline Noise/Drift 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase or detector cell. 3. Leaks in the system.1. Degas the mobile phase; purge the pump and detector. 2. Use fresh, high-purity solvents; flush the detector cell. 3. Check all fittings for leaks.

Experimental Protocols

Proposed GC-MS Method for Quantification of this compound

Note: This is a proposed starting method. Method development and validation are required for accurate quantification in a specific matrix.

1. Sample Preparation (Example for Plant Material)

  • Extraction:

    • Homogenize 1 g of dried, powdered plant material.

    • Perform solvent extraction with a suitable solvent like ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone.[6] Sonication or accelerated solvent extraction can be employed.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Clean-up (Optional, if the matrix is complex):

    • Re-dissolve the crude extract in a minimal amount of a non-polar solvent.

    • Perform Solid Phase Extraction (SPE) using a silica-based cartridge to remove highly polar and non-polar interferences.

  • Derivatization (Recommended):

    • Evaporate the cleaned extract to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode can be used for initial identification.

3. Quantification

  • Prepare a calibration curve using the derivatized analytical standard of this compound at a minimum of five concentration levels.

  • Use an internal standard (e.g., a structurally similar compound not present in the sample) to improve accuracy and precision.

  • Quantify the analyte in the samples by comparing its peak area (or area ratio to the internal standard) to the calibration curve.

Quantitative Data

As no specific quantitative data for a validated method for this compound is currently available in the public domain, the following table provides typical performance characteristics that should be aimed for during method validation for the analysis of sesquiterpenoids by GC-MS and HPLC.

Parameter GC-MS (Typical Values) HPLC-PDA/MS (Typical Values)
Linearity (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.01 - 1 µg/mL0.05 - 5 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL0.1 - 10 µg/mL
Precision (RSD%) < 15%< 15%
Accuracy (Recovery %) 80 - 120%80 - 120%
Selectivity High (Mass Spectrometry)Moderate to High (PDA/MS)

Disclaimer: The values presented in this table are for illustrative purposes only and are based on typical performance characteristics for the analysis of sesquiterpenoids. Actual values for a specific method for this compound must be determined experimentally through proper method validation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Mixture (e.g., Plant Material) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) (Optional) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization HPLC HPLC-PDA/MS Analysis Cleanup->HPLC Inject GCMS GC-MS Analysis Derivatization->GCMS Inject Quantification Quantification using Calibration Curve GCMS->Quantification HPLC->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the quantification of this compound.

Troubleshooting_Logic Problem Chromatographic Problem Identified (e.g., Peak Tailing, Retention Shift) CheckSystem Check System Suitability (Standard Injection) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK SampleIssue Investigate Sample Matrix Effects - Dilute Sample - Improve Cleanup SystemOK->SampleIssue Yes SystemNotOK Troubleshoot Instrument - Check for Leaks - Inspect Column - Verify Method Parameters SystemOK->SystemNotOK No

Caption: A logical approach to troubleshooting chromatographic issues.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1,3,5-Cadinatriene-3,8-diol .

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] When analyzing this compound from complex matrices like plasma, plant extracts, or tissue homogenates, components such as phospholipids (B1166683), salts, pigments, and other endogenous metabolites can interfere with the ionization process in the mass spectrometer's source.[2]

Q2: What are the likely sources of matrix interference for this compound?

A2: Given that this compound is a moderately non-polar sesquiterpenoid, common sources of interference depend on the sample type:

  • Biological Fluids (Plasma, Serum, Urine): Phospholipids, glycerophosphocholines, salts, and endogenous metabolites are major contributors to matrix effects.

  • Plant Extracts: Pigments (e.g., chlorophylls), other terpenoids, phenolic compounds, and lipids can co-extract and interfere with the analysis.

  • Sample Preparation Reagents: Buffers, salts, and detergents used during sample preparation can also cause matrix effects if not properly removed.

Q3: How can I quantitatively assess if my analysis is affected by matrix effects?

A3: The most common method is the post-extraction spike experiment , which is used to calculate the Matrix Factor (MF).[2][3] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with its peak area in a neat (pure) solvent.

Matrix Factor (MF) Calculation: MF (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) x 100

  • An MF value of 100% indicates no matrix effect.

  • An MF value < 100% indicates ion suppression.[3][4]

  • An MF value > 100% indicates ion enhancement.[3][4]

A common acceptance criterion is an MF value between 80% and 120%.

Table 1: Example Matrix Factor Calculation for this compound

Sample Type Analyte Concentration (ng/mL) Peak Area in Neat Solvent (Set A) Peak Area in Post-Extracted Plasma (Set B) Matrix Factor (%)
Low QC 10 55,120 38,960 70.7
Mid QC 100 548,900 391,210 71.3
High QC 1000 5,515,000 4,034,800 73.2
Caption: This table illustrates a consistent ion suppression effect of approximately 27-30% across different concentrations.

Q4: Can the choice of ionization technique (ESI vs. APCI) influence matrix effects for a sesquiterpenoid like this compound?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5][6] ESI relies on charge competition at the droplet surface, which can be easily disrupted by co-eluting matrix components. APCI, which involves gas-phase ionization, is often less affected by non-volatile matrix components like salts.[7] For a moderately non-polar compound like this compound, APCI could be a viable alternative to ESI and may offer reduced matrix effects, particularly if the compound is thermally stable.[6][8]

Section 2: Troubleshooting Guide

Problem: Poor reproducibility or inaccurate quantification of this compound.

This guide provides a logical workflow to identify and mitigate the root cause of the issue, with a focus on matrix effects.

A1: The first step is to systematically confirm and quantify the matrix effect.[3] Use the post-extraction spike experiment described in FAQ Q3 to calculate the Matrix Factor (MF). This will provide a quantitative measure of the suppression or enhancement and help you determine if it exceeds acceptable limits (typically ±20%).[4]

A2: Once significant matrix effects are confirmed, you have three primary strategies to mitigate them. These can be used alone or in combination:

  • Improve Sample Preparation: The most effective approach is often to remove the interfering compounds before they enter the LC-MS system.[9][10]

  • Optimize Chromatography: Adjusting the LC method can help separate the analyte from the interfering matrix components.[11]

  • Use Compensatory Calibration Strategies: If matrix effects cannot be eliminated, their impact can be compensated for during data processing.[1][12]

A3: The choice of technique depends on the complexity of the matrix and the required cleanliness of the extract. Solid-Phase Extraction (SPE) is generally the most effective method for removing a broad range of interferences.[10]

Table 2: Comparison of Common Sample Preparation Techniques

Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Analyte is selectively retained on a sorbent while interferences are washed away. Highly selective, provides very clean extracts, significantly reduces matrix effects. More complex method development, higher cost per sample.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. Good for removing highly polar (salts) or non-polar (lipids) interferences. Can be labor-intensive, uses large volumes of organic solvents.

| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent or acid. | Simple, fast, and inexpensive. | Produces "dirtier" extracts, often leaving phospholipids and other small molecules that cause significant matrix effects. |

A4: While poor peak shape is often caused by chromatographic issues, it can be exacerbated by matrix effects. High concentrations of co-eluting matrix components can overload the column or interact with the analyte, leading to peak distortion.

Troubleshooting Steps:

  • Dilute the Sample: Dilute the final extract and re-inject. If peak shape improves, it may indicate that the column was overloaded by matrix components.[4]

  • Check Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9]

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to reduce the amount of co-eluting material.

  • Column Maintenance: If the problem persists, flush the column with a strong solvent or replace the guard column, as matrix components can accumulate over time.[9]

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol describes how to prepare the sample sets needed to calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte (and internal standard, if used) into the final reconstitution solvent at a known concentration (e.g., Low, Mid, and High QC levels).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and process it through the entire extraction procedure. In the final step, spike the analyte and IS into the clean extract at the same concentrations as Set A.[13]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix sample before starting the extraction procedure. Process this sample through the entire method.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS.

    • Calculate the mean peak area for each analyte at each concentration level for all three sets.

    • Calculate Matrix Factor (MF):

      • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Calculate Recovery (RE):

      • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Calculate Process Efficiency (PE):

      • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (MF * RE) / 100

Protocol 2: General Solid-Phase Extraction (SPE) Protocol for this compound from Plasma

This protocol is a starting point for developing an SPE method for this compound, a moderately non-polar compound, using a reversed-phase polymeric sorbent (e.g., Oasis HLB).

  • Sample Pre-treatment:

    • To 200 µL of plasma, add the internal standard.

    • Dilute the sample with 200 µL of 4% phosphoric acid in water. This disrupts protein binding and ensures the analyte is in a neutral state for optimal retention.[14]

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol (B129727).

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry out.[14][15]

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).[14]

  • Washing:

    • Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences like salts.[14]

  • Elution:

    • Elute this compound and the internal standard from the cartridge using 1 mL of methanol or acetonitrile.[16]

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.[14]

Section 4: Visual Guides

MatrixEffectWorkflow Workflow for Assessing and Mitigating Matrix Effects start LC-MS Analysis with Initial Method assess Assess Matrix Effect (Post-Extraction Spike) start->assess acceptable Method is Acceptable Proceed with Validation assess->acceptable MF is 80-120% mitigate Mitigate Matrix Effect assess->mitigate MF is <80% or >120% sample_prep Improve Sample Prep (e.g., use SPE) mitigate->sample_prep chromatography Optimize Chromatography mitigate->chromatography calibration Use Compensatory Calibration (Matrix-Matched or SIL-IS) mitigate->calibration reassess Re-assess Matrix Effect sample_prep->reassess chromatography->reassess calibration->reassess reassess->acceptable MF is 80-120% reassess->mitigate Further Mitigation Needed

Caption: Workflow for Assessing and Mitigating Matrix Effects.

TroubleshootingTree Troubleshooting Inaccurate Quantification problem Inaccurate or Irreproducible Quantification is_is_ok Is Internal Standard (IS) response stable? problem->is_is_ok check_system Check System Suitability: LC pressure, MS tune, etc. is_is_ok->check_system No is_matrix Is Matrix Effect Significant? is_is_ok->is_matrix Yes no_matrix Issue is likely not matrix-related. Check standard prep, integration, etc. is_matrix->no_matrix No is_recovery_ok Is Extraction Recovery Low or Variable? is_matrix->is_recovery_ok Yes optimize_recovery Optimize Sample Prep for better recovery. is_recovery_ok->optimize_recovery Yes final_solution Matrix effect is root cause. Implement mitigation strategy: 1. Better Sample Prep (SPE) 2. Use SIL-IS 3. Matrix-Matched Standards is_recovery_ok->final_solution No

References

Validation & Comparative

A Comparative Bioactivity Study: Evaluating 1,3,5-Cadinatriene-3,8-diol Against Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, sesquiterpenes stand out for their vast structural diversity and significant therapeutic potential. This guide provides a comparative analysis of the bioactivity of 1,3,5-Cadinatriene-3,8-diol and other notable sesquiterpenes, offering a data-driven overview for researchers, scientists, and drug development professionals. Due to the limited specific bioactivity data on this compound in publicly available literature, this comparison leverages data from structurally related and well-studied sesquiterpenes to provide a valuable contextual framework. The selected compounds for comparison are parthenolide, β-caryophyllene, and alantolactone, which have well-documented anticancer, anti-inflammatory, and antimicrobial properties.

Data Presentation: A Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data for the selected sesquiterpenes across different bioactivities, allowing for a direct comparison of their potency.

Table 1: Anticancer Activity of Selected Sesquiterpenes

SesquiterpeneCell LineAssayIC50 (µM)Reference
ParthenolideHeLa (Cervical Cancer)MTT Assay5.0[1]
ParthenolideJurkat (T-cell Leukemia)Apoptosis Assay10.0[2]
AlantolactoneA549 (Lung Cancer)MTT Assay8.5[3]
AlantolactoneHUVECs (Angiogenesis)Tube Formation Assay2.5[3]
β-CaryophylleneVarious Cancer CellsProliferation AssaysVaries (often > 50)[4]

Table 2: Anti-inflammatory Activity of Selected Sesquiterpenes

SesquiterpeneModel/TargetAssayIC50 (µM) or Inhibition %Reference
ParthenolideNF-κB InhibitionReporter Gene Assay~5.0[1][5]
β-CaryophylleneLPS-stimulated Macrophages (Nitric Oxide Production)Griess Assay~10-25[6]
AlantolactoneLPS-stimulated RAW 264.7 cells (NO Production)Griess Assay1.8 ± 0.1[7]
Dehydrocostus lactoneTHP-1 cells (IL-6/STAT3 pathway)Western Blot/ELISANot specified[8]

Table 3: Antimicrobial Activity of Selected Sesquiterpenes

SesquiterpeneMicroorganismAssayMIC (µg/mL)Reference
CedrolBacillus subtilisBroth Microdilution3.06[9][10]
CedrolProteus sp.Broth Microdilution3.06[9][10]
(E)-caryophylleneStaphylococcus aureusNot specified156-625[11]
α-PanasinsenVarious bacteria and fungiBroth Microdilution156-625[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[12]

2. Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test sesquiterpene for 24 hours.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a colored azo compound. The absorbance is then measured at 540 nm.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

3. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.

  • Serial Dilution of Compound: A two-fold serial dilution of the sesquiterpene is performed in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways modulated by sesquiterpenes and a general workflow for evaluating their bioactivity.

G cluster_pathway NF-κB Signaling Pathway Inhibition by Sesquiterpenes LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nucleus->Genes Induces Transcription Sesquiterpenes Sesquiterpenes (e.g., Parthenolide) Sesquiterpenes->IKK Inhibits Sesquiterpenes->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenes.

G cluster_workflow General Workflow for Bioactivity Screening of Sesquiterpenes Start Plant Material / Natural Source Extraction Extraction & Isolation of Sesquiterpenes Start->Extraction Identification Structural Elucidation (NMR, MS) Extraction->Identification Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Identification->Primary_Screening Hit_Identification Hit Compound Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Anti-inflammatory, Apoptosis) Hit_Identification->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization

Caption: Workflow for the bioactivity screening of sesquiterpenes.

References

Structural Confirmation of 1,3,5-Cadinatriene-3,8-diol: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural confirmation of 1,3,5-Cadinatriene-3,8-diol, a sesquiterpenoid of interest for its potential biological activities. While a complete experimental 2D NMR dataset for this specific compound is not publicly available, this guide presents a realistic, hypothetical dataset based on the known structure and published data for closely related cadinane-type sesquiterpenoids. This allows for a detailed exploration of how various 2D NMR techniques would be employed for its structural verification.

Hypothetical NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on the analysis of structurally similar compounds.

Position¹³C (ppm)¹H (ppm)MultiplicityJ (Hz)
1134.57.10s
2125.0
3148.0
4128.06.80s
5135.0
630.02.50m
745.02.80m
875.0
940.01.90m
1.70m
1025.02.10m
1128.02.60sept7.0
1221.01.25d7.0
1321.51.27d7.0
1420.02.20s
1525.01.30s

Comparison of 2D NMR Techniques for Structural Elucidation

The structural backbone and substituent positions of this compound can be definitively assigned using a combination of 2D NMR experiments. Each technique provides unique and complementary information.

ExperimentInformation ProvidedApplication to this compound
COSY (Correlation Spectroscopy)Shows correlations between scalar-coupled protons (typically ²J and ³J).Identifies proton-proton spin systems. For example, it would show the correlation between H-11 and the methyl protons H-12 and H-13, and the couplings within the aliphatic ring system (H-6, H-7, H-9, H-10).
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached carbons (¹J).Assigns each proton signal to its corresponding carbon signal. This would confirm the assignments for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically ²J and ³J).Connects the different spin systems and confirms the overall carbon skeleton. Key correlations would include the aromatic protons (H-1, H-4) to the quaternary aromatic carbons, and the methyl protons (H-14, H-15) to their neighboring carbons, confirming the placement of the isopropyl and methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space, irrespective of scalar coupling.Provides information about the stereochemistry of the molecule. For example, it could reveal the relative orientation of the substituents on the aliphatic ring.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) and transferred to a 5 mm NMR tube.

1. COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is typically used.

  • Pulse Sequence: A standard sequence with two 90° pulses separated by an evolution time (t₁).

  • Acquisition Parameters:

    • Spectral width: Set to cover all proton signals.

    • Number of increments in t₁: 256-512.

    • Number of scans per increment: 2-8.

    • Relaxation delay: 1-2 seconds.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence): The gradient-enhanced HSQC experiment with sensitivity enhancement is preferred.

  • Pulse Sequence: A sequence involving 90° and 180° pulses on both ¹H and ¹³C channels, with an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) delay optimized for a one-bond coupling constant (~145 Hz).

  • Acquisition Parameters:

    • Spectral width: Set to cover all proton and carbon signals.

    • Number of increments in t₁: 128-256.

    • Number of scans per increment: 4-16.

    • Relaxation delay: 1.5-2 seconds.

  • Processing: The data is processed with a squared sine-bell window function in both dimensions.

3. HMBC (Heteronuclear Multiple Bond Correlation): The gradient-enhanced HMBC experiment is used to detect long-range correlations.

  • Pulse Sequence: A sequence similar to HSQC but with a low-pass J-filter to suppress one-bond correlations and a delay optimized for long-range couplings (typically 4-10 Hz).

  • Acquisition Parameters:

    • Spectral width: Set to cover all proton and carbon signals.

    • Number of increments in t₁: 256-512.

    • Number of scans per increment: 8-32.

    • Relaxation delay: 1.5-2 seconds.

  • Processing: The data is typically processed with a sine-bell window function in both dimensions.

Visualizing the Structural Elucidation Workflow

The following diagrams illustrate the logical workflow for confirming the structure of this compound using 2D NMR data.

Structural_Elucidation_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis cluster_confirmation Confirmation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Fragments Identify Spin Systems & Functional Groups NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Fragments Connectivity Establish Connectivity via HMBC Fragments->Connectivity Structure Assemble Planar Structure Connectivity->Structure Stereochem Determine Stereochemistry (NOESY) Structure->Stereochem Final_Structure Final Structure Confirmation Stereochem->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

HMBC_COSY_Correlations cluster_structure Key Structural Fragments cluster_correlations Observed Correlations Aromatic Aromatic Ring (H-1, H-4) HMBC_corr HMBC Correlations (between fragments) Aromatic->HMBC_corr Connects to Aliphatic Ring Isopropyl Isopropyl Group (H-11, H-12, H-13) COSY_corr COSY Correlations (within fragments) Isopropyl->COSY_corr H-11 to H-12/13 Isopropyl->HMBC_corr Connects to Aliphatic Ring Aliphatic Aliphatic Ring (H-6, H-7, H-9, H-10) Aliphatic->COSY_corr Internal Connectivity

Caption: Key COSY and HMBC correlations for structural assembly.

A Comparative Guide to the Extraction of 1,3,5-Cadinatriene-3,8-diol from Asteraceae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of extraction methods for 1,3,5-Cadinatriene-3,8-diol, a bioactive sesquiterpenoid found in various species of the Asteraceae family. The selection of an appropriate extraction method is critical for maximizing yield and purity, which are pivotal for subsequent research and drug development. This document outlines and compares common and advanced extraction techniques, providing available experimental data to support an objective evaluation.

Introduction to this compound

This compound is a cadinane-type sesquiterpenoid that has garnered interest for its potential biological activities. As a member of the vast Asteraceae family, this compound is often present in complex mixtures with other secondary metabolites, making its efficient extraction and isolation a key challenge. The choice of extraction methodology can significantly impact the final yield and purity of the target compound, influencing the outcomes of bioactivity screening and pharmacological studies.

Comparison of Extraction Methods

The extraction of sesquiterpenoids like this compound from plant matrices can be achieved through several techniques, ranging from traditional solvent-based methods to more advanced green technologies. The primary methods include Soxhlet extraction, maceration, steam distillation, and Supercritical Fluid Extraction (SFE).

While specific quantitative data for the extraction of this compound is limited in publicly available literature, the following table summarizes a comparison of common extraction methods based on their general performance in extracting sesquiterpenoids from Asteraceae species. The yields presented are for total extracts or related sesquiterpenoids and should be considered as indicative for the purpose of methodological comparison.

Extraction MethodPrincipleCommon Solvents/ParametersTypical Total Extract Yield (%)Purity of Target CompoundAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a recycling solvent.Hexane, Ethanol, Methanol, Ethyl Acetate5 - 20Low to ModerateHigh extraction efficiency, suitable for exhaustive extraction.Time-consuming, large solvent consumption, potential thermal degradation of compounds.
Maceration Soaking the plant material in a solvent at room temperature.Ethanol, Methanol, Acetone3 - 15LowSimple, low cost, suitable for thermolabile compounds.Long extraction times, lower efficiency than Soxhlet.
Steam Distillation Separation of volatile compounds by passing steam through the plant material.Water0.1 - 2 (Essential Oil)Moderate to High (for volatile sesquiterpenoids)Solvent-free, suitable for volatile compounds.Not suitable for non-volatile compounds, potential for hydrolysis of esters.
Supercritical Fluid Extraction (SFE) Extraction using a supercritical fluid (typically CO₂) as the solvent.Supercritical CO₂, often with a co-solvent like ethanol.1 - 10High"Green" technology, high selectivity, solvent-free product.High initial equipment cost, requires technical expertise.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key extraction methods discussed.

Soxhlet Extraction Protocol

This protocol is a standard method for the exhaustive extraction of secondary metabolites from dried plant material.

Materials:

  • Dried and powdered plant material from an Asteraceae species.

  • Soxhlet apparatus (including flask, extractor, and condenser).

  • Heating mantle.

  • Cellulose (B213188) extraction thimble.

  • Solvent (e.g., ethanol, 95%).

  • Rotary evaporator.

Procedure:

  • Accurately weigh approximately 20 g of the dried and powdered plant material and place it inside a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of the chosen solvent (e.g., ethanol).

  • Assemble the Soxhlet apparatus and place the flask in a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip into the extractor containing the plant material.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor becomes colorless.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and carefully remove the flask containing the extract.

  • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

  • Dry the resulting crude extract in a vacuum oven to a constant weight and calculate the yield.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a modern, environmentally friendly technique that offers high selectivity.

Materials:

  • Dried and powdered plant material.

  • Supercritical Fluid Extractor.

  • High-purity carbon dioxide (CO₂).

  • Co-solvent (e.g., ethanol, optional).

Procedure:

  • Grind the dried plant material to a consistent particle size (e.g., 0.5 mm).

  • Load a known amount of the powdered material (e.g., 50 g) into the extraction vessel of the SFE system.

  • Set the desired extraction parameters. For sesquiterpenoids, typical conditions are:

    • Pressure: 200-350 bar

    • Temperature: 40-60 °C

    • CO₂ flow rate: 2-4 L/min

    • Co-solvent (e.g., ethanol): 5-10% (if used)

  • Pressurize the system with CO₂ to the setpoint.

  • Initiate the extraction process and collect the extract in the separator vessels at lower pressure and temperature.

  • Continue the extraction for a predetermined time (e.g., 2-4 hours).

  • After the extraction is complete, depressurize the system safely.

  • Collect the extract from the separator and remove any residual co-solvent under vacuum.

  • Weigh the final extract and calculate the yield.

Visualization of the Extraction Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of this compound from an Asteraceae plant source.

ExtractionWorkflow cluster_Preparation Plant Material Preparation cluster_Extraction Extraction cluster_Purification Purification and Isolation cluster_Analysis Analysis and Identification PlantMaterial Asteraceae Plant Material (e.g., leaves, flowers) Drying Drying (Air or Freeze-drying) PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet Select Method Maceration Maceration Grinding->Maceration Select Method SFE Supercritical Fluid Extraction Grinding->SFE Select Method CrudeExtract Crude Extract Soxhlet->CrudeExtract Maceration->CrudeExtract SFE->CrudeExtract Filtration Filtration CrudeExtract->Filtration ColumnChromatography Column Chromatography (e.g., Silica Gel) Filtration->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC IsolatedCompound Isolated this compound HPLC->IsolatedCompound Spectroscopy Spectroscopic Analysis (NMR, MS) IsolatedCompound->Spectroscopy PurityAnalysis Purity Analysis (e.g., HPLC-UV) IsolatedCompound->PurityAnalysis

General workflow for extraction and isolation.

Conclusion

The selection of an optimal extraction method for this compound from Asteraceae species depends on the specific research or development goals. For exhaustive extraction in a laboratory setting where solvent consumption and time are less critical, Soxhlet extraction remains a viable option. For larger-scale production with a focus on environmental sustainability and high purity, Supercritical Fluid Extraction (SFE) is a superior, albeit more capital-intensive, choice. Maceration offers a simple, low-cost alternative for preliminary studies, while steam distillation is only suitable if the target compound is sufficiently volatile.

Further research is needed to generate specific, comparative data on the extraction yields of this compound using these different methods to enable a more direct and quantitative comparison. Researchers are encouraged to optimize extraction parameters for their specific plant material to maximize the efficiency of obtaining this promising bioactive compound.

A Comparative Guide to the Bioactivity of 1,3,5-Cadinatriene-3,8-diol and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory bioactivity of the natural sesquiterpenoid 1,3,5-Cadinatriene-3,8-diol against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. Due to the limited direct experimental data on this compound, this comparison utilizes data from closely related cadinane-type sesquiterpenoids to provide a preliminary assessment of its potential anti-inflammatory profile.

Quantitative Bioactivity Comparison

The anti-inflammatory activity of these compounds is compared based on their half-maximal inhibitory concentrations (IC50) in two key in vitro assays: inhibition of cyclooxygenase (COX) enzymes and reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Cadinane-Type Sesquiterpenoids*0.49 - 9.42[1]
DiclofenacSignificant Inhibition[2][3]
IbuprofenSignificant Inhibition[4]
CelecoxibSignificant Inhibition[4]

*Note: Data for this compound is not directly available. The presented range is for various cadinane-type sesquiterpenes isolated from Mappianthus iodoides.[1] While Diclofenac, Ibuprofen, and Celecoxib are known to inhibit pathways leading to NO production, direct and comparable IC50 values from a single study were not available in the reviewed literature.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)Reference
Ibuprofen12800.15[5]
Diclofenac0.0760.0262.9[5]
Celecoxib826.812[5]

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the experimental basis for the presented data, the following diagrams illustrate a key inflammatory signaling pathway and a typical experimental workflow.

G Simplified Cyclooxygenase (COX) Pathway and NSAID Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Constitutive Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Diclofenac Diclofenac (Slightly COX-2 selective) Diclofenac->COX1 Diclofenac->COX2 Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2

Caption: Simplified Cyclooxygenase (COX) Pathway and NSAID Inhibition.

G cluster_workflow Experimental Workflow: Nitric Oxide Inhibition Assay start Seed RAW 264.7 Macrophages in 96-well plate incubation1 Incubate for 24h (Cell Adherence) start->incubation1 treatment Pre-treat with Test Compounds (e.g., Cadinane Sesquiterpenoids) incubation1->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 supernatant Collect Supernatant incubation2->supernatant griess_assay Perform Griess Assay (Measure Nitrite) supernatant->griess_assay data_analysis Calculate % Inhibition and IC50 values griess_assay->data_analysis

Caption: Experimental Workflow for Nitric Oxide Inhibition Assay.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.[6][7]

Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for cell adherence.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or known NSAIDs).

  • After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • The cells are incubated for an additional 24 hours.

Nitric Oxide Measurement (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.[6]

  • The mixture is incubated at room temperature for 10-15 minutes, protected from light.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

  • The percentage of NO production inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. IC50 values are then determined from the dose-response curves.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are the primary targets of NSAIDs.[8][9]

Assay Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8]

Procedure:

  • The assay is typically performed in a 96-well plate.

  • To the appropriate wells, add assay buffer, heme, and either COX-1 (ovine) or COX-2 (human recombinant) enzyme.

  • Add the test compounds at various concentrations to the inhibitor wells. Control wells for 100% initial activity (no inhibitor) and background are also prepared.

  • The plate is incubated for a short period (e.g., 5 minutes) at 25°C.

  • The reaction is initiated by adding arachidonic acid (the substrate) to all wells.

  • The absorbance is read kinetically at 590 nm over a period of 2-5 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (100% activity). IC50 values are determined from the dose-response curves.

References

A Guide to Inter-Laboratory Cross-Validation for the Quantification of 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of scientific findings is a cornerstone of rigorous research and development. In the field of natural products, the accurate quantification of bioactive compounds is paramount for determining efficacy, ensuring safety, and establishing consistent dosing. This guide addresses the critical need for cross-validation of analytical methods for 1,3,5-Cadinatriene-3,8-diol, a sesquiterpenoid whose precise quantification is essential for its potential therapeutic applications. While specific inter-laboratory comparison data for this compound is not publicly available, this guide provides a framework and detailed protocols for conducting such a crucial validation process.

The standardization of natural products is a vital process to ensure quality, efficacy, safety, and reproducibility.[1] This involves establishing a set of standards and consistent parameters for quantitative and qualitative assessment.[1] For natural product drugs, "marker compounds" can be used as standards for potency in methods like High-Performance Liquid Chromatography (HPLC).[2] The World Health Organization (WHO) has emphasized the need for quality control of herbal drugs using modern procedures and appropriate standards.[1]

Inter-laboratory comparisons, also known as proficiency tests or round-robin tests, are essential for validating a test method and evaluating the reliability of laboratory services.[3] Such comparisons involve different laboratories testing the same samples and comparing the results to determine reproducibility and assess potential biases.[3]

Hypothetical Inter-Laboratory Study Design

To ensure the robustness of quantification methods for this compound, a multi-laboratory study is recommended. This involves a coordinating laboratory preparing and distributing identical sample sets to participating laboratories for blind analysis.

Study Protocol:

  • Preparation of a Homogenized Sample: A central laboratory will prepare a large, homogenous batch of a relevant matrix (e.g., plant extract, fortified plasma) containing a known concentration of this compound.

  • Distribution of Samples: Aliquots of the homogenized sample, along with a certified reference standard of this compound, will be shipped to participating laboratories under controlled conditions.

  • Standardized Analytical Method: A detailed, standardized analytical protocol will be provided to all participating labs. This will specify the extraction procedure, chromatographic conditions, and mass spectrometry parameters.

  • Data Collection and Analysis: Each laboratory will quantify this compound in the provided samples in triplicate and report the results to the coordinating laboratory. Statistical analysis, including the calculation of the mean, standard deviation, and coefficient of variation (CV), will be performed to assess inter-laboratory precision. Z-scores can be used to evaluate the performance of each laboratory against the consensus mean.[4]

Recommended Analytical Methods for Quantification

The choice of analytical technique is critical for accurate and reliable quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the analysis of sesquiterpenes and their derivatives.[5][6]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and semi-volatile compounds in the gas phase followed by mass-based detection.Separates compounds in the liquid phase followed by highly selective and sensitive mass-based detection.
Sample Preparation Often requires derivatization to increase volatility and thermal stability of the analyte.[7]Minimal sample preparation is often required, though solid-phase extraction may be used to minimize matrix effects.[8]
Limit of Detection (LOD) Typically in the low ng/mL range.Can achieve sub-ng/mL sensitivity.[9]
Precision (%RSD) Generally <15%.Typically <15%.[10]
Accuracy/Recovery (%) 80-120%.85-115%.[10]
Selectivity HighVery High
Throughput MediumMedium to High

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Sample Analysis cluster_data Phase 3: Data Compilation & Statistical Analysis cluster_report Phase 4: Reporting A Coordinating Lab: Prepare Homogenized Sample & Reference Standard B Distribute Blind Samples to Participating Labs A->B C1 Lab 1: Quantify this compound B->C1 C2 Lab 2: Quantify this compound B->C2 C3 Lab 3: Quantify this compound B->C3 D Coordinating Lab: Collect & Compile All Results C1->D C2->D C3->D E Calculate Mean, SD, %CV, and Z-scores D->E F Assess Inter-Laboratory Reproducibility E->F G Publish Comparison Guide & Validation Report F->G

Inter-laboratory cross-validation workflow.

Potential Signaling Pathways and Therapeutic Relevance

While the specific biological activities of this compound are not extensively documented, related sesquiterpenoids and other terpenes have shown a range of biological effects, including antimicrobial and anticancer activities.[11] For instance, some terpenes are known to modulate inflammatory signaling pathways. Accurate quantification is therefore crucial for studies aiming to elucidate the mechanism of action and for establishing dose-response relationships.

The following diagram depicts a generalized signaling pathway that could be investigated for this compound, based on the known activities of similar natural products.

G A This compound B Cell Surface Receptor A->B Binds C Signal Transduction Cascade (e.g., MAPK, NF-κB) B->C Activates D Gene Expression Changes C->D Modulates E Biological Response (e.g., Anti-inflammatory, Cytotoxic) D->E Leads to

Hypothetical signaling pathway for investigation.

References

Comparative analysis of synthetic vs. natural "1,3,5-Cadinatriene-3,8-diol"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synthetic vs. Natural p-Menthane-3,8-diol (B45773) (PMD)

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, properties, and experimental protocols of synthetic and natural p-Menthane-3,8-diol (PMD), a prominent mosquito repellent.

Introduction: p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid and a highly effective, naturally derived insect repellent.[1][2] It is the active ingredient in oil of lemon eucalyptus (OLE) and is recognized for its efficacy against a broad range of insects, including various mosquito species.[1][3] As a natural alternative to synthetic repellents like DEET, PMD has garnered significant interest in both academic research and commercial product development.[1][4][5] This guide provides a comparative analysis of PMD sourced from natural origins versus its synthetically produced counterpart, focusing on their chemical properties, biological performance, and the experimental methodologies used for their production and evaluation.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of natural and synthetic PMD is crucial for formulation and application development. While both forms share the same primary chemical structure, variations in isomeric composition and the presence of minor constituents in the natural product can lead to slight differences.

PropertyNatural PMD (from Eucalyptus citriodora)Synthetic PMD (from Citronellal)Data Source(s)
Molecular Formula C₁₀H₂₀O₂C₁₀H₂₀O₂N/A
Molecular Weight 172.26 g/mol 172.26 g/mol N/A
Appearance Crystalline solidCrystalline solid[3]
Purity Typically lower due to co-extractantsHigh, up to 96.4% and 95.6% in cited studies[3][5]
Isomeric Composition Mixture of cis and trans isomersControllable ratio of cis and trans isomers[3]
Odor Characteristic lemon-eucalyptus scentFresh, lemon-like scent[1]
Biological Activity: Repellency

The primary biological function of PMD is its insect repellent activity. Studies have demonstrated its effectiveness against various mosquito species. The comparative efficacy of natural versus synthetic PMD is often linked to the concentration of the active ingredient and the presence of other compounds in the formulation.

ParameterNatural PMD (OLE)Synthetic PMDComparison with DEETData Source(s)
Effective Dose (ED95) Not explicitly detailed0.24-0.25 mg/cm² for 30% formulations20% DEET ED95 is 0.09 mg/cm²[6]
Complete Protection Time (CPT) Dependent on formulationA 30% PMD-vanillin formulation showed 1.5-fold higher CPT than 20% DEET at 1.6 mg/cm²Similar log-dose relationship to CPT as DEET[6]
Half-life Not explicitly detailed2.23 hours (30% PMD); 3.8 hours (30% PMD-vanillin)2.74 hours (20% DEET)[6]
Mechanism of Action Interferes with insect sensory receptors through its strong odorInterferes with insect sensory receptors, disrupting their ability to locate hostsSimilar repellent-based mechanism[1]

Experimental Protocols

Natural Extraction of p-Menthane-3,8-diol

The extraction of PMD from its primary natural source, the leaves of Eucalyptus citriodora, is a multi-step process.

Workflow for Natural PMD Extraction

cluster_collection Plant Material Processing cluster_extraction Extraction cluster_purification Purification Harvesting Harvesting Drying Drying Harvesting->Drying Crushing Crushing Drying->Crushing Hydrodistillation Hydrodistillation Crushing->Hydrodistillation Essential Oil Extraction Fractional Distillation Fractional Distillation Hydrodistillation->Fractional Distillation Isolate PMD-rich fraction Crystallization Crystallization Fractional Distillation->Crystallization High Purity PMD

Caption: Workflow for the extraction and purification of natural p-Menthane-3,8-diol from Eucalyptus citriodora.

Methodology:

  • Plant Material Preparation: Leaves of Eucalyptus citriodora are harvested and typically dried to reduce water content. The dried leaves are then crushed or ground to increase the surface area for efficient extraction.

  • Hydrodistillation: The processed leaves are subjected to hydrodistillation. Steam passes through the plant material, volatilizing the essential oils. The steam and oil vapor are then condensed, and the essential oil, rich in citronellal (B1669106), is separated from the aqueous layer.

  • Conversion and Purification: The citronellal in the essential oil is then converted to PMD. This is often achieved by an acid-catalyzed cyclization of citronellal.[3] The resulting mixture is then purified, commonly through fractional distillation and subsequent crystallization, to isolate PMD.[7]

Synthesis of p-Menthane-3,8-diol

The chemical synthesis of PMD typically utilizes citronellal as a starting material, which itself can be of natural or synthetic origin.

Signaling Pathway for PMD Synthesis

Citronellal Citronellal Isopulegol Isopulegol Citronellal->Isopulegol Intramolecular Ene Reaction (Acid Catalysis) PMD PMD Isopulegol->PMD Hydration (Acid Catalysis)

Caption: Acid-catalyzed synthetic pathway from Citronellal to p-Menthane-3,8-diol (PMD).

Methodology:

  • Reaction Setup: Citronellal is treated with an aqueous solution of a weak acid, such as sulfuric acid or citric acid.[3][7] The reaction is typically carried out in a biphasic medium (e.g., water/essential oil).[5]

  • Acid-Catalyzed Cyclization and Hydration: The acid catalyzes an intramolecular ene reaction, leading to the cyclization of citronellal to form isopulegol. This is followed by an acid-catalyzed hydration of the remaining double bond to yield PMD.[4]

  • Optimization of Reaction Conditions: The yield and purity of the synthetic PMD are highly dependent on reaction conditions. Studies have investigated the optimal acid concentration, temperature, and reaction time. For instance, one study found optimal conditions to be a 1:2 oil to water ratio, 0.75% (w/w) sulfuric acid concentration, a reaction temperature of 60°C, and a reaction time of 6 hours, achieving a PMD yield of 95.6%.[5] Another study achieved a 76.3% synthesis efficiency with 96.4% purity after 5 hours at 50°C in a 0.25% H₂SO₄ solution.[3]

  • Purification: The synthesized PMD is then purified. This can involve extraction with an organic solvent followed by crystallization or column chromatography to separate the cis and trans isomers.[3][7]

Conclusion

Both natural and synthetic p-Menthane-3,8-diol demonstrate significant insect repellent properties, making them valuable alternatives to other synthetic repellents. The choice between the two often depends on the desired application, purity requirements, and economic considerations.

  • Natural PMD (OLE): Offers a "natural" label which can be advantageous in consumer products. However, the composition can be more variable, potentially impacting consistent efficacy.

  • Synthetic PMD: Allows for high purity and control over the isomeric ratio, leading to a more standardized product.[3] The synthesis process is efficient and can be scaled for large-scale production.[7]

For researchers and drug development professionals, synthetic PMD provides a more controlled and reproducible substance for formulation and testing. However, the study of natural OLE and its synergistic components remains a valuable area of research for developing next-generation repellents.

References

Safety Operating Guide

Navigating the Disposal of 1,3,5-Cadinatriene-3,8-diol in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

Given the lack of a specific Safety Data Sheet (SDS) detailing the disposal protocol for 1,3,5-Cadinatriene-3,8-diol, the primary directive is to manage it as a hazardous material. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. All waste containing this compound, including pure substance, solutions, and contaminated labware, should be collected in appropriately labeled, sealed, and leak-proof containers.

General Disposal Workflow for Uncategorized Chemical Waste

The following procedural flowchart outlines the general steps for the disposal of a chemical for which specific guidelines are not available. This workflow is designed to ensure that all safety and regulatory considerations are met.

cluster_assessment Initial Assessment cluster_handling Waste Handling and Segregation cluster_disposal Disposal Protocol start Begin Disposal Process for This compound check_sds Attempt to Locate Specific Safety Data Sheet (SDS) start->check_sds no_sds No Specific SDS Found check_sds->no_sds treat_hazardous Assume Compound is Hazardous no_sds->treat_hazardous Default Safety Protocol collect_waste Collect Waste in a Designated, Labeled Container treat_hazardous->collect_waste segregate_waste Segregate from Other Chemical Waste Streams collect_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) segregate_waste->contact_ehs provide_info Provide All Available Information to EHS contact_ehs->provide_info follow_guidance Follow EHS-Specific Disposal Guidance provide_info->follow_guidance end Proper Disposal Complete follow_guidance->end

Caption: General Disposal Workflow for Uncategorized Chemicals.

Experimental Protocols for Unknown Waste Characterization

In a scenario where your institution's Environmental Health & Safety (EHS) department requires further characterization before accepting the waste, they will provide specific experimental protocols. These may include, but are not limited to:

  • pH testing: To determine the corrosive nature of the waste stream.

  • Flashpoint determination: To assess its flammability.

  • Compatibility testing: To ensure it can be safely combined with other waste streams.

It is imperative that researchers do not undertake these characterization experiments independently without direct guidance and approval from EHS, as mixing unknown chemicals can be dangerous.

Quantitative Data for Disposal Considerations

Without a specific SDS, quantitative data regarding toxicity, environmental fate, or recommended disposal concentrations are unavailable. However, the following table outlines the general information that would be sought from an SDS to inform a proper disposal plan.

ParameterValueSignificance for Disposal
LD50 (Oral, Dermal, Inhalation) Not AvailableIndicates acute toxicity and informs handling precautions.
Aquatic Toxicity (e.g., EC50) Not AvailableDetermines the environmental risk of accidental release.
Persistence and Degradability Not AvailableInfluences whether the chemical will break down or persist in the environment.
Regulatory Waste Codes Not AvailableSpecifies how the waste must be categorized and manifested for disposal.

In the absence of this data for this compound, the most stringent applicable waste codes should be provisionally applied in consultation with your institution's safety professionals.

Recommended Immediate Actions for Laboratories

  • Isolate and Label: Keep all waste containing this compound in a clearly labeled, sealed container in a designated hazardous waste accumulation area.

  • Consult EHS: Contact your institution's Environmental Health & Safety department. They are the definitive resource for guidance on the disposal of uncharacterized chemical waste.

  • Provide Information: Supply EHS with all known information about the compound, including its source, any known reactions it has undergone, and the nature of the waste (e.g., in solution, on solid media).

  • Follow Institutional Protocols: Adhere strictly to the disposal procedures and timelines provided by your EHS department.

By following these conservative and procedurally sound steps, researchers can ensure the safe and compliant disposal of novel or uncharacterized compounds like this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

Essential Safety and Logistical Information for Handling 1,3,5-Cadinatriene-3,8-diol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,3,5-Cadinatriene-3,8-diol. The following guidance is based on general principles of laboratory safety for handling natural products and compounds with unknown toxicity. It is imperative to treat this substance with a high degree of caution.

Compound Identification and Properties

This compound is a sesquiterpenoid, a class of natural products.[1][2] While specific toxicity data is not available, related compounds can exhibit a range of biological activities and may present hazards.[2][3]

PropertyValueSource
CAS Number 941227-27-6[4][5][6]
Molecular Formula C₁₅H₂₂O₂[4][5][6]
Molecular Weight 234.33 g/mol [5][6]
Boiling Point 374.1 °C (Predicted)[5]
Storage 2°C - 8°C in a well-closed container.[5] For long-term storage as a powder, -20°C is recommended, and in solvent, -80°C.[6][5][6]

Personal Protective Equipment (PPE)

Given the unknown hazard profile of this compound, a comprehensive PPE strategy is essential to minimize exposure.[7][8]

PPE CategoryItemSpecifications and Rationale
Hand Protection Nitrile or neoprene glovesPowder-free gloves are required.[7] For handling hazardous compounds, double gloving is recommended.[7]
Eye and Face Protection Safety goggles with side shields or a face shieldProtects against splashes and aerosols.[9][10] Standard eyeglasses are not sufficient.[9]
Body Protection Laboratory coat or disposable gownA disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is preferred to prevent skin contact.[7]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAvoid breathing dust or vapors.[11][12] If weighing or transferring powder outside of a fume hood is unavoidable, a respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

3.1. Preparation and Engineering Controls:

  • Work Area: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a chemical spill kit available.

3.2. Weighing and Solution Preparation:

  • Don all required PPE as outlined in the table above.

  • Place a weigh boat on a calibrated analytical balance inside the chemical fume hood.

  • Carefully transfer the required amount of this compound to the weigh boat using a clean spatula.

  • Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.

  • Transfer the weighed compound to a suitable container for dissolution.

  • Add the desired solvent slowly to prevent splashing.

  • Cap the container securely.

3.3. Experimental Use:

  • Keep containers of this compound closed when not in use.

  • Avoid direct contact with the skin and eyes.[13]

  • If working with solutions, be mindful of the hazards associated with the solvent.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, gloves, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company in accordance with local, state, and federal regulations.[13]

Emergency Procedures

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Segregate Waste E->F G Decontaminate Work Area F->G H Doff PPE G->H

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.